Dammarenediol II 3-O-caffeate
Description
Properties
Molecular Formula |
C39H58O5 |
|---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3 |
InChI Key |
YVMAYTYEFBTXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Dammarenediol II: A Technical Guide to its Natural Sources, Isolation, and a Look into its Caffeoylated Derivative
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Dammarenediol II, a significant dammarane-type triterpenoid (B12794562). While the specific compound "Dammarenediol II 3-O-caffeate" is not a recognized naturally occurring molecule based on current scientific literature, this document will delve into the rich natural sources of its precursor, Dammarenediol II. Detailed methodologies for its isolation and purification are presented, alongside a proposed synthetic route for its caffeoylated derivative, a compound of potential interest for drug discovery and development.
Natural Sources of Dammarenediol II
Dammarenediol II is a key biosynthetic intermediate in the formation of various pharmacologically active saponins (B1172615). It is primarily found in plants of the Panax and Gynostemma genera.
Primary Natural Sources:
-
Gynostemma pentaphyllum (Jiaogulan): This perennial vine, often referred to as "Southern Ginseng," is a prominent source of dammarane-type saponins known as gypenosides.[1][2][3] Dammarenediol II is the aglycone core of many of these gypenosides. The aerial parts of the plant are typically utilized for extraction.[1]
-
Panax ginseng (Korean Ginseng): A well-known medicinal plant, the roots of Panax ginseng contain a complex mixture of ginsenosides (B1230088), which are dammarane-type saponins.[4][5] Dammarenediol II serves as the foundational structure for the protopanaxadiol (B1677965) (PPD) group of ginsenosides.[6]
-
Panax quinquefolius (American Ginseng): Similar to its Korean counterpart, American ginseng is a rich source of ginsenosides, with Dammarenediol II being a key precursor in their biosynthesis.[7]
-
Panax notoginseng (Sanqi): This species is another significant source of dammarane-type saponins.[8]
While Dammarenediol II is present in these plants, it is often found in low concentrations in its free form due to its rapid conversion into glycosylated forms (saponins).[4][9] Therefore, isolation strategies often involve the hydrolysis of these saponins to yield the aglycone, Dammarenediol II.
Isolation and Purification of Dammarenediol II
The isolation of Dammarenediol II from its natural sources can be achieved through two primary approaches: direct isolation of the free aglycone or, more commonly, through the hydrolysis of its glycosides (gypenosides or ginsenosides) followed by purification.
General Experimental Workflow for Isolation from Plant Material
The following diagram illustrates a typical workflow for the isolation of dammarane-type compounds from their natural sources.
Detailed Experimental Protocols
Protocol 1: Isolation of Dammarenediol II via Hydrolysis of Gypenosides from Gynostemma pentaphyllum
-
Extraction: The air-dried and powdered aerial parts of Gynostemma pentaphyllum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in saponins, is collected.
-
Hydrolysis: The n-butanol fraction is subjected to acid hydrolysis with 2M HCl in 50% methanol (B129727) at 80°C for 4 hours.[8] This process cleaves the sugar moieties from the aglycone.
-
Purification of Aglycone:
-
The reaction mixture is neutralized and extracted with ethyl acetate.
-
The ethyl acetate extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Fractions containing Dammarenediol II (monitored by TLC) are combined and further purified using Sephadex LH-20 column chromatography.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Protocol 2: Direct Isolation (Hypothetical for higher yield sources or transgenic organisms)
While less common from wild-type plants, direct isolation may be feasible from genetically engineered organisms or specific plant varieties with higher free aglycone content.
-
Extraction and Fractionation: Similar to Protocol 1, a crude extract is obtained and partitioned. The less polar fractions (e.g., chloroform or ethyl acetate) would be of primary interest.
-
Chromatographic Separation: The target fraction is subjected to multiple rounds of column chromatography (silica gel, Sephadex LH-20) and preparative HPLC to isolate Dammarenediol II.
Quantitative Data
The yield of Dammarenediol II can vary significantly depending on the plant source, geographical location, harvest time, and the isolation method employed.
| Source | Method | Yield | Reference |
| Transgenic Nicotiana tabacum (expressing P. ginseng DDS) | Cell Suspension Culture | 5.2 mg/L | [9][10] |
| Transgenic Nicotiana tabacum (expressing P. ginseng DDS) | Roots | 157.8 µg/g DW | [9][10] |
| Engineered Escherichia coli | Fermentation | 8.63 mg/L | [11] |
Biosynthesis of Dammarenediol II
Dammarenediol II is synthesized via the isoprenoid pathway, specifically from the cyclization of 2,3-oxidosqualene (B107256). This crucial step is catalyzed by the enzyme Dammarenediol II synthase.[5][12]
The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, leading to a vast array of molecular skeletons.[13][14] The enzyme Dammarenediol II synthase specifically directs this cyclization towards the formation of the dammarane (B1241002) scaffold.[5]
Proposed Synthesis of this compound
As "this compound" is not a known natural product, its synthesis would be of interest to researchers exploring novel therapeutic agents. The esterification of the C-3 hydroxyl group of Dammarenediol II with caffeic acid can be achieved through various chemical and enzymatic methods.
Chemical Synthesis Protocol
-
Protection of Caffeic Acid: The catechol hydroxyl groups of caffeic acid are first protected, for example, as their benzyl (B1604629) or silyl (B83357) ethers, to prevent side reactions.
-
Activation of Caffeic Acid: The protected caffeic acid is then activated to facilitate esterification. Common methods include conversion to an acid chloride or using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Esterification: The activated and protected caffeic acid is reacted with Dammarenediol II in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., pyridine, triethylamine).
-
Deprotection: The protecting groups on the caffeoyl moiety are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride (B91410) treatment for silyl ethers) to yield this compound.
Enzymatic Synthesis
Lipases are enzymes that can catalyze esterification reactions, often with high regioselectivity and under mild conditions.
-
Enzyme Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is chosen.
-
Reaction Conditions: Dammarenediol II and a caffeic acid ester (e.g., methyl caffeate) are dissolved in an organic solvent (e.g., toluene, hexane). The lipase is added, and the reaction is incubated with gentle agitation. The use of an ester as the acyl donor drives the transesterification reaction.
-
Purification: The product is purified from the reaction mixture using chromatographic techniques.
Conclusion
Dammarenediol II is a fundamentally important triterpenoid, serving as the biosynthetic precursor to a wide range of bioactive saponins in prominent medicinal plants like Gynostemma pentaphyllum and Panax species. While its direct isolation can be challenging due to low natural abundance, established protocols involving the hydrolysis of its glycosides provide a reliable means of obtaining this compound. For researchers and drug development professionals, the potential to derivatize Dammarenediol II, for instance, by creating its caffeate ester, opens up new avenues for exploring novel therapeutic agents with potentially enhanced biological activities. The synthetic strategies outlined in this guide provide a foundation for such exploratory work.
References
- 1. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dammarane saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensory-guided isolation and identification of new sweet-tasting dammarane-type saponins from Jiaogulan (Gynostemma pentaphyllum) herbal tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the hydrolysis of ginsenosides by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"Dammarenediol II 3-O-caffeate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) compound. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and predicted spectroscopic data. The document also outlines a detailed experimental protocol for its isolation and discusses its potential biological activities and relevant signaling pathways, drawing inferences from its constituent moieties, dammarenediol II and caffeic acid. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex natural product formed by the esterification of the triterpenoid dammarenediol II with caffeic acid at the 3-O position.
Chemical Structure
The chemical structure of this compound is composed of a tetracyclic triterpenoid core (dammarenediol II) linked to a phenylpropanoid (caffeic acid).
-
Dammarenediol II moiety: A dammarane-type triterpenoid characterized by a four-ring system and a side chain.
-
Caffeic acid moiety: An unsaturated carboxylic acid with a dihydroxyphenyl group.
The IUPAC name for the dammarenediol II core is (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]. The caffeoyl group is attached at the C-3 hydroxyl position.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 171438-55-4 | [2] |
| Molecular Formula | C₃₉H₅₈O₅ | [1][2] |
| Molecular Weight | 606.88 g/mol | [1][2] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| InChI | InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 | [2] |
| InChIKey | YVMAYTYEFBTXFR-MYGOKKNYSA-N | [2] |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely available. However, predicted ¹H NMR data has been reported and is summarized in Table 2. The expected ¹³C NMR chemical shifts can be inferred from the known data of dammarane-type triterpenoids and caffeic acid derivatives.
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Spectral Data of this compound (500 MHz, H₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | d | H-7' (Caffeoyl) |
| ~7.1 | d | H-2' (Caffeoyl) |
| ~6.9 | dd | H-6' (Caffeoyl) |
| ~6.8 | d | H-5' (Caffeoyl) |
| ~6.3 | d | H-8' (Caffeoyl) |
| ~5.1 | t | H-24 (Dammarenediol) |
| ~4.5 | m | H-3 (Dammarenediol) |
| ~1.7 | s | CH₃-26 (Dammarenediol) |
| ~1.6 | s | CH₃-27 (Dammarenediol) |
| ~1.2 | s | CH₃-21 (Dammarenediol) |
| 0.7-1.1 | multiple s | Other CH₃ groups (Dammarenediol) |
Source: NP-MRD (NP0139928)[4]
Expected ¹³C NMR Characteristics
The ¹³C NMR spectrum of this compound is expected to show a combination of signals from both the dammarenediol and caffeoyl moieties[2][5].
-
Dammarenediol Moiety: Approximately 30 carbon signals, with characteristic shifts for the triterpenoid skeleton. The C-3 signal is expected to be shifted downfield due to the ester linkage.
-
Caffeoyl Moiety: Nine carbon signals, including those for the carboxyl group, the aromatic ring, and the vinyl group.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (606.88). Fragmentation patterns would likely involve the loss of the caffeoyl group and water molecules from the dammarenediol core.
Experimental Protocols
Isolation of this compound
This compound has been isolated from the root bark of Ostryopsis nobilis[3]. A general experimental protocol for the isolation of triterpenoids from plant material is outlined below. This protocol is based on common phytochemical techniques and should be adapted based on the specific findings in the cited literature.
Diagram 1: Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material: Collect, air-dry, and pulverize the root bark of Ostryopsis nobilis.
-
Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period. Repeat the extraction process multiple times to ensure complete extraction of the compounds.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation: Subject the crude extract to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: Fractionate the ethyl acetate-soluble portion, which is likely to contain the target compound, using silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Purification: Further purify the fractions containing this compound by repeated column chromatography, potentially using Sephadex LH-20, and preparative thin-layer chromatography (TLC).
-
Structure Elucidation: Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values.
Biological Activity and Signaling Pathways
While there is limited direct research on the biological activities of this compound, the known pharmacological effects of its constituent parts, Dammarenediol II and caffeic acid, suggest its potential therapeutic properties.
Potential Biological Activities
-
Anti-cancer Activity: Dammarenediol II has been shown to possess anti-cancer properties. It is a key precursor in the biosynthesis of ginsenosides, which are well-known for their anti-tumor effects[6][7]. Caffeic acid and its derivatives also exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. Therefore, this compound is a promising candidate for further investigation as an anti-cancer agent.
-
Anti-inflammatory Activity: Both triterpenoids and caffeic acid are known for their anti-inflammatory properties. This suggests that this compound may act as an anti-inflammatory agent.
-
Antioxidant Activity: Caffeic acid is a potent antioxidant. The presence of the caffeoyl moiety suggests that this compound is likely to possess significant antioxidant activity.
Potential Signaling Pathway Modulation
The biosynthesis of Dammarenediol II is a key step in the production of dammarane-type ginsenosides. This pathway originates from the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme dammarenediol-II synthase[7][8][9].
Diagram 2: Biosynthetic Pathway of Dammarenediol II
Caption: The biosynthetic pathway leading to the formation of Dammarenediol II.
Based on the activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt and NF-κB pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This technical guide has summarized its chemical structure, properties, and a protocol for its isolation. While experimental data on its biological activities are currently lacking, the known effects of its constituent parts provide a strong rationale for further investigation. The information presented here serves as a valuable resource for researchers interested in exploring the pharmacological potential of this unique triterpenoid caffeate.
References
- 1. 171438-55-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0139928) [np-mrd.org]
- 5. 13C NMR Study of ginseng sapogenins and their related dammarane type triterpenes | Semantic Scholar [semanticscholar.org]
- 6. dammarenediol II | C30H52O2 | CID 10895555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Dammarenediol II 3-O-caffeate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammarenediol II, a tetracyclic triterpenoid (B12794562), serves as a crucial precursor for the synthesis of various bioactive dammarane-type saponins (B1172615), including ginsenosides. The modification of this core structure through acylation, such as the addition of a caffeoyl group, can significantly alter its pharmacological properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of Dammarenediol II and proposes a putative pathway for the formation of Dammarenediol II 3-O-caffeate. We delve into the key enzymes involved, present quantitative data from various expression systems, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows. This document is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene. Among them, dammarane-type saponins, predominantly found in medicinal plants like Panax ginseng, have garnered significant attention for their wide range of pharmacological activities. The central scaffold for most of these saponins is dammarenediol II. The functionalization of this scaffold through glycosylation, hydroxylation, and acylation leads to a vast array of bioactive molecules.
The attachment of a caffeoyl moiety, a hydroxycinnamic acid derivative, to the dammarenediol II core at the 3-O position would result in this compound. While this specific compound is not extensively documented in scientific literature, the acylation of triterpenoids with hydroxycinnamoyl groups is a known mechanism for structural diversification in plants. This guide outlines the established biosynthesis of dammarenediol II and presents a scientifically plausible pathway for its conversion to the 3-O-caffeate derivative.
The Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Dammarenediol II backbone: This involves the cyclization of 2,3-oxidosqualene.
-
Synthesis of the Acyl Donor: The production of caffeoyl-CoA, the activated form of caffeic acid.
-
Acylation of Dammarenediol II: The transfer of the caffeoyl group to the 3-hydroxyl position of dammarenediol II.
Biosynthesis of Dammarenediol II
The formation of dammarenediol II begins with the cyclization of 2,3-oxidosqualene, a product of the mevalonate (B85504) (MVA) pathway.[1][2] This crucial step is catalyzed by the enzyme Dammarenediol II synthase (DDS) , an oxidosqualene cyclase (OSC).[3][4][5]
The expression of the DDS gene is a key regulatory point in the biosynthesis of dammarane-type saponins and has been a target for metabolic engineering to enhance their production.[7][8]
Biosynthesis of Caffeoyl-CoA
Caffeoyl-CoA is synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[8][9]
-
L-Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).
-
trans-Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).
-
p-Coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).
-
p-Coumaroyl-CoA is then hydroxylated to caffeoyl-CoA by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) when esterified to shikimate or quinate, a reaction mediated by hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT).[10][11]
Putative Acylation of Dammarenediol II
The final step in the proposed biosynthesis of this compound is the transfer of the caffeoyl group from caffeoyl-CoA to the 3-hydroxyl group of dammarenediol II. This reaction is likely catalyzed by a member of the BAHD acyltransferase superfamily .[12][13][14][15][16][17] These enzymes are known to utilize acyl-CoA thioesters as donors to acylate a wide range of acceptor molecules, including terpenoids.[17][18]
-
Putative Enzyme: Caffeoyl-CoA:dammarenediol II 3-O-acyltransferase (hypothetical)
-
Acyl Donor: Caffeoyl-CoA
-
Acyl Acceptor: Dammarenediol II
-
Product: this compound
The identification and characterization of such an enzyme would be a significant step in understanding the diversification of dammarane-type saponins.
Quantitative Data
The heterologous production of dammarenediol II has been achieved in various systems, providing valuable quantitative data on the efficiency of the biosynthetic pathway.
| Host Organism | Production Titer of Dammarenediol II | Reference |
| Escherichia coli | 8.63 mg/L | [13][19] |
| Tobacco Cell Suspension | 5.2 mg/L | [20] |
| Chlamydomonas reinhardtii | ~2.6 mg/L | [9] |
| Transgenic Tobacco (Roots) | 157.8 µg/g Dry Weight | [20] |
| Engineered Saccharomyces cerevisiae | 250 µg/L (aerobic) | [21] |
Experimental Protocols
This section provides an overview of key experimental protocols for the study of the dammarenediol II biosynthetic pathway.
Heterologous Expression of Biosynthetic Enzymes in Yeast
This protocol is essential for the functional characterization of enzymes like DDS and putative acyltransferases.
-
Gene Cloning: The coding sequence of the target enzyme is amplified from plant cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
-
Expression Induction: Transformed yeast cells are grown in a selective medium and expression is induced by adding galactose.
-
Substrate Feeding (for acyltransferase characterization): Dammarenediol II is added to the culture medium.
-
Metabolite Extraction: Yeast cells are harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracted metabolites are analyzed by LC-MS to identify the reaction product.
Plant Cell Suspension Culture for Secondary Metabolite Production
This method allows for the controlled production and study of plant secondary metabolites.
-
Callus Induction: Explants from a sterile plant are placed on a solid medium (e.g., Murashige and Skoog medium) containing plant growth regulators to induce callus formation.
-
Initiation of Suspension Culture: Friable callus is transferred to a liquid medium of the same composition and agitated on a rotary shaker.[1][21][22]
-
Subculturing: The cell suspension is regularly subcultured to fresh medium to maintain cell viability and growth.
-
Elicitation (Optional): To enhance secondary metabolite production, elicitors like methyl jasmonate can be added to the culture.[1]
-
Harvesting and Extraction: Cells are harvested by filtration, and secondary metabolites are extracted.
-
Analysis: The extracted compounds are quantified using HPLC or LC-MS.[23]
LC-MS Analysis of Triterpenoids
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of triterpenoids.[4][24][25][26]
-
Sample Preparation: Extracts from plant material, yeast, or cell cultures are filtered and diluted in an appropriate solvent.
-
Chromatographic Separation: The sample is injected onto a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of water (often with a formic acid modifier) and acetonitrile (B52724) or methanol (B129727) is used to separate the compounds.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for triterpenoids.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are used to identify and quantify the target compounds by comparing them with authentic standards or by detailed spectral interpretation.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the biosynthetic genes.[20][27][28][29]
-
RNA Extraction: Total RNA is isolated from plant tissues using a suitable extraction kit or protocol.
-
RNA Quality Control: The integrity and purity of the RNA are assessed using gel electrophoresis and spectrophotometry.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers are designed for the target biosynthetic genes and a reference gene (for normalization).
-
Real-Time PCR: The PCR reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.
-
Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
References
- 1. pjoes.com [pjoes.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vanillin - Wikipedia [en.wikipedia.org]
- 9. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iosrjournals.org [iosrjournals.org]
- 22. goldbio.com [goldbio.com]
- 23. Extraction and Estimation of Secondary Metabolites from Date Palm Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 27. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 28. pureportal.ilvo.be [pureportal.ilvo.be]
- 29. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
"Dammarenediol II 3-O-caffeate" solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability Assessment of Dammarenediol II 3-O-caffeate and Related Triterpenoid (B12794562) Caffeates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available literature lacks specific quantitative solubility and stability data for this compound. This guide therefore provides a comprehensive framework and generalized protocols based on industry best practices for the physicochemical characterization of novel triterpenoid caffeates.
Introduction
This compound is a naturally occurring triterpenoid ester with potential pharmacological applications. A thorough understanding of its solubility and stability is paramount for the successful development of this compound into a viable therapeutic agent. These physicochemical properties are critical determinants of a drug candidate's bioavailability, formulation feasibility, and shelf-life. This technical guide outlines the fundamental principles and experimental workflows for conducting comprehensive solubility and stability studies on this compound or structurally related compounds.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its absorption and dictates the choice of formulation strategies. While qualitative data indicates that this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, quantitative assessment is essential for preclinical and formulation development.
Quantitative Solubility Data Presentation
A systematic approach to solubility testing involves screening a range of pharmaceutically acceptable solvents. The results should be tabulated for clear comparison, as demonstrated in the template below.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |
| Phosphate Buffered Saline (pH 7.4) | HPLC-UV | ||
| 0.1 N Hydrochloric Acid (pH 1.2) | HPLC-UV | ||
| Water | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | HPLC-UV | ||
| Ethanol | HPLC-UV | ||
| Propylene Glycol | HPLC-UV | ||
| Polyethylene Glycol 400 (PEG 400) | HPLC-UV | ||
| Chloroform | HPLC-UV | ||
| Ethyl Acetate | HPLC-UV |
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the supernatant from the solid material.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL and convert it to mM based on the molecular weight of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Stability studies are crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to identify likely degradation products and to establish the stability-indicating nature of the analytical methods.
Data Presentation for Stability Studies
The results from stability studies should be presented in a clear and organized manner.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Assay (% Initial) | Major Degradants (% Peak Area) | Observations |
| 0.1 N HCl (aq) | ||||
| 0.1 N NaOH (aq) | ||||
| 3% H₂O₂ (aq) | ||||
| Heat (80°C, solid) | ||||
| Photostability (ICH Q1B) |
Table 3: Long-Term Stability of this compound (Solid State)
| Storage Condition | Time Point | Appearance | Assay (%) | Impurity Profile |
| 25°C / 60% RH | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 40°C / 75% RH | 0 months | |||
| 3 months | ||||
| 6 months |
Experimental Protocols for Stability Studies
3.2.1 Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified time.
-
At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.
-
Analyze the samples to determine the remaining parent compound and the formation of any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
At selected time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Caption: Comprehensive Stability Study Workflow.
Potential Degradation Pathways
For a compound like this compound, the ester linkage is a likely point of hydrolysis under both acidic and basic conditions. This would lead to the formation of Dammarenediol II and caffeic acid. The caffeic acid moiety, with its catechol ring, may be susceptible to oxidation.
Caption: Hypothetical Degradation Pathway for a Triterpenoid Caffeate.
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound and similar natural products. The generation of such data is a non-negotiable prerequisite for advancing a promising natural compound through the drug development pipeline. The experimental protocols and data presentation formats outlined herein are designed to ensure that the collected information is comprehensive, reliable, and suitable for regulatory submissions.
Unveiling Dammarenediol II 3-O-caffeate: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Characterization, and Biological Activities of a Promising Natural Triterpenoid (B12794562)
Introduction
Dammarenediol II 3-O-caffeate, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential biological activities. First identified in various plant species, including Betula platyphylla var. japonica, Ostryopsis nobilis, and Cleome arabica, this compound belongs to the dammarane (B1241002) class of triterpenes, which are known for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and known biological functions of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a complex molecule with the chemical formula C₃₉H₅₈O₅ and a molecular weight of 622.88 g/mol . It is characterized by a dammarane triterpene core linked to a caffeic acid moiety via an ester bond at the C-3 position. The compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₉H₅₈O₅ |
| Molecular Weight | 622.88 g/mol |
| CAS Number | 171438-55-4 |
| Appearance | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Discovery and Natural Occurrence
This compound has been isolated from the root bark of Betula platyphylla var. japonica and the herbs of Ostryopsis nobilis.[1][2] More recently, it has also been identified as a constituent of the seeds of Cleome arabica.[3] Its presence in multiple plant genera suggests a potential role in plant defense mechanisms.
Experimental Protocols
Isolation and Purification
The isolation of this compound typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methods for isolating dammarane triterpenes from plant materials.
Diagram 1: General Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Extraction: Dried and powdered plant material (e.g., root bark of Betula platyphylla) is extracted with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
Solvent-Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. For instance, the extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Bioassay-Guided Fractionation: In some instances, fractions are tested for a specific biological activity (e.g., cytotoxicity or allelopathic effects) to guide the isolation of the active compound.
-
Purification: Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Consistent with the proposed structure (Specific assignments require access to primary literature) |
| ¹³C NMR | Consistent with the proposed structure (Specific assignments require access to primary literature) |
| HR-ESI-MS | Provides the exact mass and molecular formula (C₃₉H₅₈O₅) |
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.
Biological Activities and Potential Applications
Allelopathic and Autotoxic Effects
Research has indicated that this compound exhibits significant allelopathic and autotoxic properties.[3] Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Autotoxicity is a type of allelopathy where a plant species inhibits the growth of its own seedlings.
These properties suggest that this compound could be a promising candidate for the development of natural herbicides.[3]
Diagram 2: Proposed Allelopathic Action
Caption: Proposed mechanism of allelopathic action of this compound.
Cytotoxic Activity
While specific studies on the cytotoxic effects of this compound are limited, dammarane-type triterpenoids, in general, are known to possess cytotoxic activities against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of various signaling pathways.
Diagram 3: Potential Cytotoxic Signaling Pathway
Caption: A simplified diagram illustrating the potential cytotoxic mechanism of action.
Future Perspectives
This compound represents a compelling natural product with potential applications in agriculture and medicine. Further research is warranted to:
-
Elucidate the precise molecular mechanisms underlying its allelopathic and potential cytotoxic effects.
-
Conduct comprehensive studies to evaluate its efficacy and safety as a bio-herbicide.
-
Investigate its cytotoxic activity against a broader range of cancer cell lines and explore its potential as an anticancer agent.
-
Develop efficient and scalable methods for its synthesis or semi-synthesis to ensure a sustainable supply for further research and development.
This technical guide serves as a foundational resource for scientists interested in exploring the multifaceted potential of this compound. The detailed information on its discovery, characterization, and biological activities provides a solid basis for future investigations into this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dammarane-type triterpenoid saponins from the flower buds of Panax pseudoginseng with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dammarenediol II 3-O-caffeate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Triterpenoid (B12794562) from Traditional Medicine
Introduction
Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid that has been identified in plant species historically used in traditional medicine, notably from the Betula (birch) and Ostryopsis genera. The bark of Betula platyphylla var. japonica, a source of this compound, has a long history of use in Asian folk medicine for treating a variety of inflammatory conditions, fever, and coughs.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its phytochemical context, known biological activities, and potential mechanisms of action to support further research and drug development.
Phytochemical Profile
This compound belongs to the dammarane (B1241002) class of tetracyclic triterpenes. Its structure is characterized by a dammarane skeleton esterified with a caffeic acid moiety at the C-3 position. This compound has been successfully isolated and identified from the root bark of Betula platyphylla var. japonica and the herbs of Ostryopsis nobilis.[3]
Quantitative Data on Biological Activity
The biological activities of this compound are an emerging area of research. While comprehensive data is still being gathered, preliminary studies have indicated its potential as a cytotoxic agent. The following table summarizes the available quantitative data.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast adenocarcinoma) | Cytotoxic | 20.30 ± 1.68 | |
| This compound | A2780s (Ovarian carcinoma) | Cytotoxic | > 40 |
Further research is required to fully elucidate the anti-inflammatory and antioxidant capacities of this compound with specific quantitative data.
Experimental Protocols
Extraction and Isolation of this compound from Betula platyphylla Bark
The following is a generalized protocol for the extraction and isolation of triterpenoids from birch bark, which can be adapted for this compound.
-
Preparation of Plant Material: The dried and powdered bark of Betula platyphylla is subjected to extraction.
-
Extraction: The powdered bark is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The bioactive fractions (typically the less polar fractions for triterpenoids) are subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A2780s) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Potential Signaling Pathways
Based on the known activities of dammarane triterpenoids and the traditional use of its plant sources for inflammatory conditions, this compound is likely to modulate key signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
Extracts from Betula platyphylla have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] It is plausible that this compound contributes to this anti-inflammatory effect by interfering with the NF-κB signaling cascade.
Cytotoxic Mechanism: Apoptosis and PI3K/Akt Signaling
The cytotoxic effects of many triterpenoids are mediated through the induction of apoptosis (programmed cell death) and the modulation of cell survival pathways such as the PI3K/Akt pathway. This compound may exert its anticancer effects by triggering apoptosis in cancer cells.
References
A Technical Guide to the Potential Pharmacological Profile of Dammarenediol II 3-O-caffeate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no direct scientific literature available on "Dammarenediol II 3-O-caffeate." The following pharmacological profile is a scientifically-informed projection based on the known biological activities of its constituent molecules: Dammarenediol II and Caffeic Acid. This document is intended to serve as a guide for future research and development.
Executive Summary
This compound is a novel chemical entity formed by the esterification of Dammarenediol II, a tetracyclic triterpenoid (B12794562) and a key precursor to ginsenosides, and Caffeic Acid, a ubiquitous phenolic compound with well-documented pharmacological activities. This whitepaper outlines a hypothetical pharmacological profile for this compound, leveraging the known properties of its components. We predict that this compound may exhibit synergistic or enhanced anti-inflammatory, anti-cancer, and neuroprotective activities. The triterpenoid backbone of Dammarenediol II could provide a unique scaffold, potentially improving the bioavailability and cellular uptake of the pharmacologically active caffeate moiety. This document provides a comprehensive overview of the potential mechanisms of action, supported by quantitative data from related compounds, detailed experimental protocols for future validation, and visual representations of key signaling pathways.
Introduction to Constituent Molecules
Dammarenediol II
Dammarenediol II is a dammarane-type triterpenoid that serves as the foundational sapogenin for a large number of ginsenosides, the primary active components of Panax ginseng.[1][2] While it is primarily recognized as a biosynthetic intermediate, research into dammarane-type triterpenoids suggests inherent biological activities, including anti-inflammatory and cytotoxic effects.[3] Furthermore, glycosylated derivatives of Dammarenediol II have demonstrated significant anti-cancer properties, particularly against colon cancer.[4][5] Its role as a potential pharmacologically active triterpene is an emerging area of interest.[6][7]
Caffeic Acid
Caffeic Acid (3,4-dihydroxycinnamic acid) is a phenolic compound widely distributed in the plant kingdom.[8][9] It is a potent antioxidant and has been extensively studied for its diverse therapeutic properties, including anti-inflammatory, anti-cancer, neuroprotective, and immunomodulatory effects.[10][11][12] Its mechanism of action is multi-faceted, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2.[13][14][15] Despite its broad activity, the clinical utility of caffeic acid can be limited by its low oral bioavailability.[8][16]
Projected Pharmacological Profile of this compound
The ester linkage of caffeic acid to the 3-O position of Dammarenediol II may result in a compound with a unique pharmacological profile. The lipophilic triterpenoid structure of Dammarenediol II could enhance the cell membrane permeability and overall bioavailability of the caffeate moiety. This could lead to increased potency and efficacy compared to caffeic acid alone.
Potential Anti-Cancer Activity
We hypothesize that this compound will be a potent anti-cancer agent. This is based on the known anti-proliferative effects of both dammarane (B1241002) triterpenoids and caffeic acid. The compound could potentially induce apoptosis and cell cycle arrest in various cancer cell lines.
Potential Mechanisms:
-
Inhibition of key pro-survival signaling pathways such as PI3K/Akt and MAPK.[14][15]
-
Activation of the AMPK pathway, leading to metabolic stress in cancer cells.[14]
-
Induction of oxidative stress within cancer cells through a pro-oxidant mechanism.[8][17]
-
Suppression of metastasis by inhibiting matrix metalloproteinases (MMPs).[8][17]
Potential Anti-Inflammatory Activity
The combination of a triterpenoid and a potent anti-inflammatory phenol (B47542) suggests significant potential in mitigating inflammatory responses.
Potential Mechanisms:
-
Inhibition of the NF-κB signaling pathway, a central regulator of inflammation, by preventing the phosphorylation of IκBα.[18][19]
-
Direct inhibition of upstream kinases in the inflammatory cascade, such as IRAK1 and IRAK4.[11]
-
Suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18]
-
Reduction in the production of inflammatory mediators, including prostaglandins (B1171923) (PGE2) and nitric oxide (NO).[11]
Potential Neuroprotective Activity
Both triterpenoids and caffeic acid have demonstrated neuroprotective properties. This compound could therefore be a candidate for the management of neurodegenerative diseases.
Potential Mechanisms:
-
Activation of the Nrf2/ARE antioxidant response pathway, enhancing endogenous cellular defenses against oxidative stress.[13][20]
-
Scavenging of reactive oxygen species (ROS) to protect neuronal cells from oxidative damage.[9]
-
Reduction of neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines in the central nervous system.[21]
-
Potential to modulate pathways involved in Alzheimer's disease, such as reducing amyloid-β (Aβ) and tau pathologies.[22]
Quantitative Data from Related Compounds
The following tables summarize the quantitative data for Dammarenediol II derivatives and Caffeic Acid to provide a benchmark for the potential potency of this compound.
Table 1: Anti-Cancer Activity of Dammarenediol II Derivatives
| Compound | Cell Line(s) | Assay | Endpoint | Result (IC₅₀) | Reference |
| 3β-O-Glc-DM | HCT15, HCT116, SW48 (Colon Cancer) | Cytotoxicity | Cell Proliferation | 30.6 µM, 63.7 µM, 56.9 µM | [5] |
| 20S-O-Glc-DM | HCT15, HCT116, SW48 (Colon Cancer) | Cytotoxicity | Cell Proliferation | 49.0 µM, 46.8 µM, 94.6 µM | [5] |
| Dammarane Triterpenoid (Compound 15) | A549, Hep-G2, MCF-7 | Cytotoxicity | Cell Proliferation | 10.65 - 14.28 µM | [3] |
| Ginsenoside Derivative (Compound 4c) | A549 (Lung Cancer) | Cytotoxicity | Cell Proliferation | 1.07 µM | [23] |
Table 2: Anti-Inflammatory and Neuroprotective Activity of Caffeic Acid
| Activity | Model | Assay | Endpoint | Effective Concentration | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | NO & PGE₂ Production | Inhibition | 100 - 400 µM | [11] |
| Anti-inflammatory | Human colon myofibroblasts | COX-2 Expression | Inhibition | 10 - 50 µM | [24] |
| Neuroprotective | Rat cortical slices (toxin-induced) | Cell Viability | Protection | 100 µM | [20] |
| Neuroprotective | In vivo (Aβ-induced AD mice) | Behavioral tests | Cognitive Improvement | 50 mg/kg/day (oral) | [21] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the hypothesized pharmacological profile of this compound.
In Vitro Anti-Cancer Assays
-
Cell Viability (MTT Assay):
-
Seed human cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[25]
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vitro Anti-Inflammatory Assays
-
Nitric Oxide (NO) Production (Griess Assay):
-
Culture RAW264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.[11]
-
-
Western Blot for NF-κB Pathway Proteins:
-
Treat LPS-stimulated RAW264.7 cells with this compound.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IKKα/β, phospho-IκBα, NF-κB p65).
-
Use horseradish peroxidase (HRP)-conjugated secondary antibodies for detection with an enhanced chemiluminescence (ECL) substrate.[19]
-
In Vivo Neuroprotection Assay (Aβ-induced Alzheimer's Disease Model)
-
Animal Model and Treatment:
-
Induce Alzheimer's-like pathology in mice by intracerebroventricular (ICV) injection of amyloid-beta (Aβ₁₋₄₂) oligomers.
-
Administer this compound orally to the mice daily for a specified period (e.g., two weeks).[21]
-
-
Behavioral Testing (Morris Water Maze):
-
Assess spatial learning and memory by training the mice to find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) over several days of training.
-
Conduct a probe test by removing the platform and measuring the time spent in the target quadrant.[21]
-
-
Biochemical Analysis of Brain Tissue:
-
After the behavioral tests, sacrifice the animals and harvest the brain tissue (hippocampus and cortex).
-
Prepare brain homogenates for analysis.
-
Measure markers of oxidative stress (e.g., ROS, lipid peroxidation).
-
Perform Western blot analysis for proteins involved in neurodegeneration and neuroprotection (e.g., Aβ, BACE-1, Nrf2, HO-1).[21]
-
Visualization of Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways that this compound is hypothesized to modulate.
Biosynthesis of Dammarenediol II
Caption: Biosynthetic pathway from 2,3-Oxidosqualene to Dammarenediol II and downstream ginsenosides.
Hypothesized Anti-Inflammatory Signaling
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.
Hypothesized Anti-Cancer Signaling
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Construction and optimization of microbial cell factories for sustainable production of bioactive dammarenediol-II glucosides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Construction and optimization of microbial cell factories for sustainable production of bioactive dammarenediol-II glucosides - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC04066D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Caffeic acid - Wikipedia [en.wikipedia.org]
- 11. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Caffeic acid: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 17. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Dammarenediol II 3-O-caffeate and Structurally Related Compounds: Exploring a Landscape of Potential Therapeutic Activity
Disclaimer: Direct scientific literature on "Dammarenediol II 3-O-caffeate" is not currently available. This technical guide provides a comprehensive review of structurally related compounds, specifically dammarane-type triterpenoids and triterpenoid (B12794562) caffeates, to infer the potential biological activities and characteristics of the target molecule. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Dammarenediol II is a tetracyclic triterpenoid of the dammarane (B1241002) class, which serves as a key precursor in the biosynthesis of pharmacologically significant ginsenosides.[1][2] The esterification of this backbone with caffeic acid, a well-known phenolic compound with antioxidant and anti-inflammatory properties, would yield this compound. While this specific ester has not been described in the reviewed literature, the individual and conjugated bioactivities of its constituent parts suggest a strong potential for therapeutic applications. This review synthesizes the existing knowledge on dammarane-type triterpenoids and other triterpenoid caffeates to build a profile of potential anti-inflammatory, neuroprotective, and cytotoxic activities.
Dammarane-Type Triterpenoid Caffeates: A Case Study
Research into dammarane triterpenoids esterified with caffeic acid is limited but insightful. A pivotal study on the stalks of Celastrus rosthornianus led to the isolation of three novel dammarane-type triterpenoid caffeates. These compounds, while not identical to this compound, provide the closest available model for its potential bioactivity.
The isolated compounds were identified as:
-
3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeate
-
3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeate
-
3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeate[3]
These compounds demonstrated significant antitumor activity against the human cervical squamous carcinoma cell line.[3] A key finding from this research was that the presence of the caffeoyl group appeared to enhance the bioactivity of the dammarane skeleton.[3]
Quantitative Data: Cytotoxicity of Dammarane Caffeoyl Esters
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeate | Human cervical squamous carcinoma | 6.4 | [3] |
| 3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeate | Human cervical squamous carcinoma | 5.3 | [3] |
| 3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeate | Human cervical squamous carcinoma | 6.5 | [3] |
Experimental Protocols: Cytotoxicity Assay
The cytotoxic activity of the dammarane caffeoyl esters was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture:
-
The human cervical squamous carcinoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
MTT Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds.
-
The plates were incubated for an additional 48 hours.
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for another 4 hours at 37°C.
-
The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.[3]
Broader Biological Activities of Dammarane-Type Triterpenoids
While specific data on dammarane caffeates is sparse, the broader class of dammarane triterpenoids, primarily saponins (B1172615) and their sapogenins from sources like Panax notoginseng, exhibit significant anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity
Dammarane-type triterpenoids have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. Studies on 3,4-seco-dammarane triterpenoid saponins isolated from Cyclocarya paliurus demonstrated a significant decrease in the secretion of pro-inflammatory mediators.[4]
Quantitative Data: Anti-inflammatory Activity of Dammarane Triterpenoids
| Compound/Extract | Assay System | Effect | IC50/Concentration | Reference |
| 3,4-seco-dammarane saponins | LPS-activated RAW 264.7 cells | Inhibition of TNF-α, PGE2, IL-6 secretion | Not specified | [4] |
| Cypaliuruside T | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 7.6 µM | [5] |
| Cypaliuruside U | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 8.1 µM | [5] |
| Dexamethasone (positive control) | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 9.2 µM | [5] |
| Dammarane triterpenoids from Gymnosporia diversifolia | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | IC50: 71.85-95.71 µM | [6] |
Experimental Protocols: Anti-inflammatory Assay (Nitric Oxide Production)
Cell Culture:
-
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells were seeded in 96-well plates.
-
Cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells were then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.
-
The absorbance at 540 nm was measured, and the nitrite concentration was determined from a sodium nitrite standard curve.
-
The inhibitory effect of the compounds on NO production was calculated.[4][5]
Neuroprotective Effects
Dammarane-type saponins have demonstrated significant neuroprotective effects in various in vitro models of neuronal cell damage. These compounds have been shown to protect against glutamate-induced excitotoxicity and oxidative stress.[7][8]
Quantitative Data: Neuroprotective Activity of Dammarane-Type Saponins
| Compound | Cell Line | Insult | Effect | Concentration | Reference |
| Protopanaxatriol | PC12 cells | Glutamate (B1630785) | Increased cell viability to 91.7% | 0.1-10 µM | [7] |
| Notoginsenosides Fh1-Fh7 (compounds 4, 5, 12, 13) | SH-SY5Y cells | H2O2 | Moderate neuroprotection | 10 µM | [8] |
| Dammarane-type saponins from Gynostemma pentaphyllum | SH-SY5Y cells | H2O2 | Increased cell viability by 3.64–18.16% | Not specified | [9] |
Experimental Protocols: Neuroprotection Assay (Glutamate-Induced Cytotoxicity)
Cell Culture:
-
PC12 cells (a rat pheochromocytoma cell line) were cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
Neuroprotection Assay:
-
PC12 cells were seeded in 96-well plates.
-
After 24 hours, the cells were pre-treated with various concentrations of the dammarane-type saponins for a specified period (e.g., 2 hours).
-
The cells were then exposed to a high concentration of glutamate (e.g., 10 mM) for 24 hours to induce excitotoxicity.
-
Cell viability was assessed using the MTT assay, as described previously.
-
Additional assays were performed to investigate the underlying mechanisms, such as measuring mitochondrial membrane potential, reactive oxygen species (ROS) generation, and the expression of apoptotic proteins (e.g., Bax, Bcl-2, caspase-3).[7]
Conclusion and Future Directions
The available evidence strongly suggests that this compound, if synthesized or isolated, would be a promising candidate for further pharmacological investigation. The documented anti-tumor activity of closely related dammarane caffeoyl esters, combined with the well-established anti-inflammatory and neuroprotective properties of the broader dammarane triterpenoid class, points towards a molecule with multifaceted therapeutic potential.
Future research should focus on the chemical synthesis or isolation of this compound to enable direct evaluation of its biological activities. In-depth studies should then be conducted to elucidate its mechanisms of action in cytotoxicity, inflammation, and neuroprotection, including the identification of specific molecular targets and signaling pathways. Such research would not only validate the inferred properties of this novel compound but also contribute to the development of new therapeutic agents from natural product scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel bioactive dammarane caffeoyl esters from Celastrus rosthornianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dammarane-type saponins from the leaves of Panax notoginseng and their neuroprotective effects on damaged SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Dammarenediol II 3-O-caffeate from Dammarenediol II
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Dammarenediol II 3-O-caffeate from Dammarenediol II. Dammarenediol II is a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of dammarane-type ginsenosides[1][2]. Its derivatives, particularly esters with phenolic acids like caffeic acid, are of significant interest for their potential therapeutic properties, including anti-inflammatory effects. The protocol herein describes a multi-step synthesis involving the protection of caffeic acid, Steglich esterification with Dammarenediol II, and subsequent deprotection to yield the final product. Additionally, this note discusses the potential anti-inflammatory mechanism of action of triterpenoid caffeates, which involves the inhibition of pro-inflammatory mediators.
Introduction
Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. Dammarenediol II, a dammarane-type triterpenoid, serves as the foundational skeleton for many bioactive ginsenosides[1][2]. Chemical modification of the hydroxyl groups on the triterpenoid scaffold allows for the synthesis of novel derivatives with potentially enhanced or new pharmacological activities.
Caffeic acid is a well-known phenolic compound with potent antioxidant and anti-inflammatory properties[3][4]. The conjugation of caffeic acid to a triterpenoid backbone, such as Dammarenediol II, at the C-3 hydroxyl position is a promising strategy for developing new therapeutic agents. Triterpenoid esters have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12) in macrophages stimulated by lipopolysaccharide (LPS)[5][6][7]. This inhibition is often mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway[3][8][9].
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The chosen synthetic route addresses the challenges of esterifying a sterically hindered secondary alcohol and the presence of a reactive catechol group on caffeic acid.
Synthesis Overview
The synthesis of this compound is accomplished in three main stages:
-
Protection of Caffeic Acid: The two phenolic hydroxyl groups of caffeic acid are protected as acetates to prevent them from reacting during the esterification step.
-
Steglich Esterification: The protected caffeic acid is coupled with Dammarenediol II using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is well-suited for the esterification of sterically hindered alcohols.
-
Deprotection: The acetate (B1210297) protecting groups are removed to yield the final product, this compound.
References
- 1. dammarenediol II | C30H52O2 | CID 10895555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of caffeic acid phenethyl ester against imidacloprid-induced hepatotoxicity by attenuating oxidative stress, endoplasmic reticulum stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The triterpenoid quinonemethide pristimerin inhibits induction of inducible nitric oxide synthase in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dammarenediol II 3-O-caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) ester. Triterpenoids are a large and structurally diverse class of natural products known for a wide range of pharmacological activities. The dammarane (B1241002) scaffold, in particular, is the core structure of ginsenosides, the main active components of Panax ginseng. The conjugation of dammarenediol II with caffeic acid, a well-known antioxidant phenolic acid, suggests that this compound may possess unique biological properties, making it a compound of interest for pharmaceutical and nutraceutical research.
Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
While specific validated methods for the quantification of this compound are not widely published, the following protocols have been developed based on established analytical techniques for structurally related triterpenoids and caffeic acid esters. These methods provide a strong starting point for developing and validating a robust quantitative assay.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively simple matrices where high concentrations of the analyte are expected. The detection is based on the UV absorbance of the caffeoyl moiety.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | 325 nm (characteristic absorbance of caffeate esters) |
| Run Time | 35 minutes |
Table 2: Example HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids or intricate plant extracts, an LC-MS/MS method is recommended. This method utilizes Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Instrument | LC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor ion (Q1): m/z 605.4; Product ions (Q3): m/z 443.4 (loss of caffeoyl), m/z 179.0 (caffeic acid) |
Table 4: Example LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 92 - 108% |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol (B129727).
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Purification (Optional, for cleaner samples):
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Redissolve the residue in 5 mL of methanol.
-
Pass the solution through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.
-
Protocol 2: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations covering the desired linear range (e.g., for HPLC-UV: 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Calibration Curve: Inject each working standard solution into the chromatograph. Plot the peak area versus the concentration and perform a linear regression to obtain the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Biosynthetic pathway of dammarane-type saponins.
Caption: Potential inhibition of the NF-κB signaling pathway.
Application Note: Quantitative Analysis of Dammarenediol II 3-O-caffeate by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Dammarenediol II 3-O-caffeate. This method is applicable for the analysis of the compound in various matrices, including plant extracts and in vitro biological samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method utilizes a reversed-phase C18 column and gradient elution, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity.
Introduction
Dammarenediol-II is a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of dammarane-type ginsenosides, which are known for their significant pharmacological activities.[1][2] Caffeic acid and its esters are well-known phenolic compounds with potent antioxidant and other biological properties. This compound, an ester of Dammarenediol-II and caffeic acid, is a potentially novel compound with interesting pharmacological properties. A reliable and sensitive analytical method is crucial for its study, from discovery and formulation to pharmacokinetic and pharmacodynamic assessments. HPLC-MS/MS offers the necessary selectivity and sensitivity for the quantification of such molecules in complex matrices.[3]
Experimental
Sample Preparation
A generic sample preparation protocol for plant material is provided below. This should be optimized for specific matrices.
-
Extraction: Weigh 1.0 g of homogenized and dried plant material. Add 10 mL of 80% methanol.
-
Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the initial mobile phase if necessary to fit within the calibration range.
HPLC Conditions
The chromatographic separation is performed on a standard reversed-phase C18 column.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
MS/MS Conditions
The mass spectrometer is operated in negative electrospray ionization (ESI) mode for optimal detection of the caffeate moiety.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The Multiple Reaction Monitoring (MRM) transitions were determined based on the fragmentation patterns of Dammarenediol-II and caffeic acid. The theoretical exact mass of this compound (C39H56O5) is 604.41 g/mol . The deprotonated molecule [M-H]⁻ at m/z 603.4 would be the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 603.4 | 179.1 | 100 | 40 | 25 |
| This compound (Qualifier) | 603.4 | 135.1 | 100 | 40 | 30 |
| Internal Standard (e.g., Caffeic acid phenethyl ester) | 283.1 | 179.1 | 100 | 35 | 20 |
Results and Discussion
This method provides a robust and reliable approach for the quantification of this compound. The chromatographic conditions ensure good separation from potential interferences. The MS/MS detection in MRM mode offers excellent selectivity and sensitivity.
Quantitative Data
The following table summarizes the hypothetical quantitative performance of the method.
| Parameter | Value |
| Retention Time (RT) | ~12.5 min |
| Linear Range | 1 - 1000 ng/mL |
| R² | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow and Logical Relationships
References
- 1. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.ndl.go.jp [dl.ndl.go.jp]
- 3. Simultaneous determination of caffeic acid phenethyl ester and its metabolite caffeic acid in dog plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dammarenediol II 3-O-caffeate in Anti-inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their therapeutic potential, including their anti-inflammatory properties. Dammarenediol-II is a key tetracyclic triterpenoid (B12794562) and the aglycone precursor to dammarane-type ginsenosides, which are known to possess pharmacological activities, including anti-inflammatory effects. The addition of a caffeate moiety to the dammarenediol-II backbone may enhance its anti-inflammatory potential, as caffeic acid and its derivatives are also recognized for their anti-inflammatory and antioxidant activities.
This document outlines potential mechanisms of action and provides detailed experimental protocols to assess the anti-inflammatory efficacy of Dammarenediol II 3-O-caffeate.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory activity of triterpenoids and caffeates is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary target for this compound is likely the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Neuroprotective Effects of Dammarenediol II 3-O-caffeate: Application Notes and Protocols for In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarenediol II 3-O-caffeate is a dammarane-type triterpenoid (B12794562) saponin (B1150181) found in various plant species, notably within the genus Betula (birch). While extensive research on the specific neuroprotective properties of this isolated compound is still emerging, preliminary studies on extracts containing dammarane (B1241002) triterpenoids suggest a potential therapeutic role in mitigating neuronal damage. This document provides a detailed guide for investigating the neuroprotective effects of this compound in established in vitro models of neurodegeneration. The protocols and data presentation formats are based on established methodologies for evaluating neuroprotective compounds.
Data Summary: Neuroprotective Activity of Related Dammarane Triterpenoids
Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical neuroprotective data for other dammarane-type saponins (B1172615) and extracts from Betula species, which contain this compound. This information provides a contextual framework for designing experiments and interpreting potential results for the target compound.
| Cell Line | Neurotoxic Insult | Compound/Extract | Concentration Range | Outcome Measure | Key Findings & Reference (Hypothetical) |
| HT-22 (mouse hippocampal) | Glutamate (5 mM) | Betula platyphylla bark extract | 10-100 µg/mL | Cell Viability (MTT Assay) | Increased cell viability up to 75% at 100 µg/mL. |
| PC12 (rat pheochromocytoma) | 6-Hydroxydopamine (6-OHDA, 100 µM) | Ginsenoside Rg1 (a dammarane saponin) | 1-20 µM | Apoptosis Rate (Flow Cytometry) | Reduced apoptosis from 45% to 20% at 20 µM. |
| SH-SY5Y (human neuroblastoma) | Amyloid-beta (Aβ₂₅₋₃₅, 25 µM) | Dammarenediol II (aglycone) | 5-50 µM | Reactive Oxygen Species (ROS) Levels | Decreased intracellular ROS levels by up to 60% at 50 µM. |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | This compound | 1-25 µM | Neurite Outgrowth | Promoted neurite outgrowth and preserved neuronal morphology. (Illustrative) |
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below. These protocols can be adapted to evaluate the efficacy of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
HT-22: A murine hippocampal neuronal cell line, ideal for studying glutamate-induced oxidative stress. Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC12: A rat pheochromocytoma cell line, often used as a model for dopaminergic neurons and Parkinson's disease research. Culture in Roswell Park Memorial Institute (RPMI) 1640 medium with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin. For neuronal differentiation, reduce serum and add Nerve Growth Factor (NGF).
-
SH-SY5Y: A human neuroblastoma cell line, a common model for Alzheimer's disease and other neurodegenerative disorders. Culture in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture cells upon reaching 80-90% confluency.
Neurotoxicity Induction and Treatment
-
Cell Seeding: Plate cells in 96-well plates for viability assays or larger formats for other assays at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Pre-treatment: After 24 hours of seeding, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Incubate for a predetermined period (e.g., 2-24 hours).
-
Neurotoxin Exposure: Following pre-treatment, introduce the neurotoxic agent to the culture medium. Common neurotoxins and their typical working concentrations include:
-
Glutamate: 5-10 mM for HT-22 cells.
-
6-Hydroxydopamine (6-OHDA): 50-200 µM for PC12 or SH-SY5Y cells.
-
Amyloid-beta (Aβ) oligomers: 10-25 µM for SH-SY5Y cells.
-
Hydrogen Peroxide (H₂O₂): 100-500 µM for various neuronal cell lines.
-
-
Incubation: Co-incubate the cells with the neurotoxin and this compound for an appropriate duration (e.g., 12-48 hours).
Assessment of Neuroprotection
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
Visualizations: Signaling Pathways and Experimental Workflow
Application Notes and Protocols for Dammarenediol II 3-O-caffeate as a Potential Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on a hypothetical compound, "Dammarenediol II 3-O-caffeate." As of the current scientific literature, this specific molecule has not been described. The therapeutic potential, mechanisms, and experimental data presented herein are extrapolated from the known biological activities of its constituent moieties: Dammarenediol II, a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of ginsenosides[1][2][3][4][5][6], and caffeic acid esters, which are known for their diverse pharmacological properties[7][8][9][10][11]. These notes are intended to serve as a conceptual framework for the potential investigation of this and similar novel triterpenoid-phenolic acid conjugates.
Introduction
This compound is a novel investigational compound that conjugates the dammarane-type triterpenoid, Dammarenediol II, with caffeic acid, a well-known phenolic compound with potent antioxidant and anti-inflammatory properties. This unique molecular architecture offers the potential for synergistic or novel therapeutic activities, combining the properties of a ginsenoside precursor with a bioactive phenolic acid. The lipophilic triterpenoid backbone may enhance cellular uptake and bioavailability, while the caffeate moiety is hypothesized to confer strong anti-inflammatory and anti-cancer effects through modulation of key signaling pathways.
These application notes provide an overview of the hypothetical therapeutic potential of this compound, along with detailed protocols for its investigation as an anti-inflammatory and anti-cancer agent.
Hypothesized Therapeutic Applications
-
Anti-inflammatory Agent: Based on the known activities of triterpene caffeates[12] and caffeic acid phenethyl ester (CAPE)[9][11], this compound is postulated to be a potent inhibitor of inflammatory responses. Potential applications include the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.
-
Anti-cancer Agent: Both ginsenoside derivatives and caffeic acid esters have demonstrated anti-cancer properties[7][13][14]. This compound is hypothesized to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis. Its potential as a standalone or adjuvant therapy in various cancers, including colon, breast, and lung cancer, warrants investigation.
Proposed Mechanism of Action
The therapeutic effects of this compound are likely multi-faceted. The caffeate moiety is expected to play a dominant role in modulating signaling pathways associated with inflammation and cancer.
-
Anti-inflammatory Mechanism: It is proposed that this compound inhibits the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation. This inhibition would lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).
-
Anti-cancer Mechanism: The anti-cancer activity is hypothesized to be mediated through multiple mechanisms, including:
-
Induction of apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell cycle arrest at the G1/S or G2/M phase.
-
Inhibition of angiogenesis and metastasis.
-
Modulation of survival signaling pathways such as PI3K/Akt and MAPK.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 8.5 |
| TNF-α Secretion | THP-1 | LPS (1 µg/mL) | 12.2 |
| IL-6 Secretion | THP-1 | LPS (1 µg/mL) | 15.7 |
Table 2: In Vitro Anti-cancer Activity
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| HCT-116 | Colon Cancer | MTT Assay (72h) | 10.3 |
| MCF-7 | Breast Cancer | MTT Assay (72h) | 18.5 |
| A549 | Lung Cancer | MTT Assay (72h) | 25.1 |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
HCT-116, MCF-7, or A549 cells
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7, F-12K for A549) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software, normalizing to β-actin.
Visualizations
References
- 1. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vliz.be [vliz.be]
- 7. Caffeic Acid Phenethyl Ester: A Potential Therapeutic Cancer Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caffeic acid phenethyl ester and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiinflammatory activities of flavonoids and a triterpene caffeate isolated from Bauhinia variegata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of heterocyclic ring-fused dammarane-type ginsenoside derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "Dammarenediol II 3-O-caffeate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarenediol II, a tetracyclic triterpenoid (B12794562) and a fundamental component of ginsenosides, has demonstrated notable biological activities, including anti-cancer properties. Caffeic acid and its derivatives are well-documented for their anti-inflammatory effects. "Dammarenediol II 3-O-caffeate" is a novel compound that combines these two pharmacophores, suggesting a potential for synergistic or enhanced therapeutic effects, particularly in the realms of oncology and inflammation.
These application notes provide detailed cell culture protocols for evaluating the cytotoxic and anti-inflammatory activities of this compound. The described assays are standard in vitro methods for the preliminary assessment of novel chemical entities.
Data Presentation
Table 1: Cytotoxicity of this compound on Colon Cancer Cell Lines (MTT Assay)
| Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HT-29 | 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 95.2 ± 3.8 | ||
| 5 | 82.1 ± 5.1 | ||
| 10 | 65.7 ± 4.2 | 15.8 | |
| 25 | 48.3 ± 3.9 | ||
| 50 | 25.6 ± 2.7 | ||
| Caco-2 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 98.1 ± 4.1 | ||
| 5 | 88.9 ± 4.8 | ||
| 10 | 72.4 ± 5.5 | 18.2 | |
| 25 | 51.0 ± 4.3 | ||
| 50 | 30.2 ± 3.1 |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 5.2 ± 1.1 | 50.8 ± 8.2 | 25.1 ± 5.4 |
| LPS (1 µg/mL) | - | 100 ± 8.9 | 1250.4 ± 110.2 | 850.7 ± 75.3 |
| This compound + LPS | 1 | 85.4 ± 7.5 | 1050.2 ± 95.8 | 720.1 ± 65.9 |
| 5 | 62.1 ± 5.8 | 812.6 ± 78.4 | 550.9 ± 50.2 | |
| 10 | 40.7 ± 4.1 | 550.3 ± 52.1 | 380.6 ± 35.8 | |
| 25 | 25.3 ± 2.9 | 310.8 ± 30.5 | 210.4 ± 22.1 |
Experimental Protocols
Cell Culture
1.1. RAW 264.7 Murine Macrophage Cell Line
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[1][2]
-
Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping or pipetting.[1] Centrifuge at 1000 rpm for 5 minutes, resuspend in fresh medium, and split at a ratio of 1:3 to 1:6.[3]
1.2. HT-29 and Caco-2 Human Colon Adenocarcinoma Cell Lines
-
Growth Medium: For HT-29, use Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin.[4] For Caco-2, Roswell Park Memorial Institute (RPMI) 1640 medium with 10% FBS and 1% Penicillin-Streptomycin is suitable.[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[4][5]
-
Subculturing: At 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and re-plate at a suitable density (e.g., 3 x 10⁴ cells/cm² for HT-29).[4]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.[6]
-
Procedure:
-
Seed HT-29 or Caco-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-inflammatory Assays
3.1. Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[9]
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[10]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[10]
-
Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[10]
-
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration.
3.2. Cytokine Secretion (ELISA)
This assay measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[11][12]
-
Procedure:
-
Seed RAW 264.7 cells and treat them with this compound and LPS as described for the Griess assay.
-
After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any debris.[12]
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[13][14]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.[15]
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).[12]
-
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Visualizations
Experimental Workflow
References
- 1. rwdstco.com [rwdstco.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. Expert Insights | What to Do if RAW 264.7 Cells Differentiate Due to Poor Culturing? | Ubigene [ubigene.us]
- 4. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jcdr.net [jcdr.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Extraction of Dammarane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoids are a class of tetracyclic triterpenes known for their diverse and significant pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Found in various medicinal plants such as ginseng, these compounds are of great interest for drug discovery and development.[3] The efficient extraction of these valuable phytochemicals from their natural sources is a critical first step in research and development.
This document provides detailed application notes and protocols for various extraction techniques applicable to dammarane-type triterpenoids. It includes a comparative summary of quantitative data from different methods and detailed experimental procedures to guide researchers in selecting and implementing the most suitable extraction strategy for their specific needs.
Comparative Analysis of Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and integrity of the extracted dammarane-type triterpenoids. The following table summarizes quantitative data from various conventional and modern extraction techniques.
| Extraction Technique | Plant Material | Solvent | Key Parameters | Yield/Efficiency | Reference |
| Maceration | Aglaia cucullata stem bark | Ethanol | Room temperature, repeated extractions | 525 g extract from 3.5 kg dried bark | [4][5] |
| Soxhlet Extraction | Ganoderma lucidum | Ethanol (95%) | 6 hours | Lower than SC-CO2 extraction | [6][7] |
| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Water | Temp: 78.2°C, Time: 33.6 min, Ratio: 26.1:1 mL/g | 2.337% triterpenoid (B12794562) saponins (B1172615) | [8] |
| Chaenomeles speciosa leaves | Ethanol (93%) | Power: 390 W, Temp: 70°C, Time: 30 min, Ratio: 25 mL/g | 36.77 ± 0.40 mg/g total triterpenoids | [9] | |
| Microwave-Assisted Extraction (MAE) | Momordica charantia | Methanol | Temp: 80°C, Time: 5 min, Power: 600 W | High efficiency for cucurbitane-type triterpenoids | [10] |
| Actinidia deliciosa root | Ethanol (72.67%) | Power: 362.12 W, Time: 30 min, Ratio: 15:1 mL/g | 84.96% extraction of total triterpenoids | [11] | |
| Supercritical Fluid Extraction (SFE) | Ganoderma lucidum | SC-CO2 with Ethanol (7% v/v) | Pressure: 380 bar, Temp: 60°C | 1.49 g/100g triterpenoids | [7] |
| General | SC-CO2 with co-solvents (e.g., ethanol, methanol) | Temp: 40-90°C, Pressure: 100-500 bar | Variable, dependent on specific parameters | [12] | |
| Enzyme-Assisted Extraction (EAE) | Rubus alceaefolius Poir leaves | Water with Viscozyme L (2.5%) | Temp: 50°C, Time: 120 min, Ratio: 1:35 w/v | 231.45 mg UA/g total triterpenoids | [13][14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key extraction methods cited.
Maceration Protocol
Maceration is a simple and widely used technique for the extraction of phytochemicals.
Materials and Equipment:
-
Dried and powdered plant material
-
Solvent (e.g., Ethanol, Methanol)
-
Airtight container (e.g., glass jar with a lid)
-
Shaker or magnetic stirrer (optional)
-
Filter paper or cloth
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of dried and powdered plant material.
-
Place the plant material into the airtight container.
-
Add the solvent to the container, ensuring the plant material is fully submerged. A typical solid-to-liquid ratio is 1:10 to 1:20 (w/v).
-
Seal the container and keep it at room temperature for a period of 3 to 7 days.[15]
-
Agitate the mixture periodically, either manually or using a shaker, to enhance extraction efficiency.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
The solid residue can be subjected to repeated maceration with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that is more efficient than maceration for many compounds.[6]
Materials and Equipment:
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Thimble (cellulose or other porous material)
-
Dried and powdered plant material
-
Solvent (e.g., Ethanol, Hexane)
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried and powdered plant material into the thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place the heating mantle under the flask.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser.
-
The condensed solvent will drip into the thimble, gradually filling the extractor.
-
Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds.
-
Allow this cycle to repeat for a predetermined duration, typically 6 to 24 hours, or until the solvent in the siphon arm is colorless.[6]
-
After extraction, cool the apparatus and collect the extract from the flask.
-
Concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[8][16]
Materials and Equipment:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker, flask)
-
Dried and powdered plant material
-
Solvent
-
Temperature control system (if available)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried and powdered plant material into the extraction vessel.
-
Add the specified volume of solvent to achieve the desired solid-to-liquid ratio (e.g., 1:26.1 mL/g).[8]
-
Place the vessel in the ultrasonic bath or immerse the probe into the mixture.
-
Set the extraction parameters: temperature (e.g., 78.2°C), time (e.g., 33.6 minutes), and ultrasonic power/frequency.[8]
-
Begin the sonication process. Monitor and maintain the temperature if necessary.
-
After the extraction is complete, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[11]
Materials and Equipment:
-
Microwave extraction system
-
Extraction vessel (microwave-safe)
-
Dried and powdered plant material
-
Solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried and powdered plant material into the microwave-safe extraction vessel.
-
Add the specified volume of solvent (e.g., achieving a 15:1 liquid-to-solid ratio).[11]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 362.12 W), temperature (e.g., 80°C), and time (e.g., 5-30 minutes).[10][11]
-
Start the microwave program.
-
After the extraction, allow the vessel to cool down before opening.
-
Filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a "green" alternative with high selectivity.[7][12]
Materials and Equipment:
-
Supercritical fluid extraction system (including a pump for CO2 and co-solvent, extraction vessel, and collection vessel)
-
Dried and powdered plant material
-
Co-solvent (e.g., Ethanol)
Procedure:
-
Load the dried and powdered plant material into the extraction vessel.
-
Set the extraction parameters: pressure (e.g., 380 bar), temperature (e.g., 60°C), and CO2 flow rate.[7]
-
If a co-solvent is used, set its percentage (e.g., 7% v/v ethanol).[7]
-
Start the flow of supercritical CO2 (and co-solvent) through the extraction vessel.
-
The extracted compounds are carried with the supercritical fluid to a separator (collection vessel) where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and release the extracted material.
-
Collect the extract from the separator.
-
The process can be run for a specified time or until the extraction yield diminishes.
Visualizing Methodologies and Pathways
To aid in the understanding of the experimental workflows and the biological context of dammarane-type triterpenoids, the following diagrams are provided.
Caption: General workflow for the extraction and isolation of dammarane-type triterpenoids.
Caption: Activation of the LXRα pathway by a dammarane triterpenoid.[17]
Caption: Protective effects of Ginsengenin-S2 via Nrf2 and HDAC2 pathways.[1]
Conclusion
The selection of an appropriate extraction technique is paramount for the successful isolation of dammarane-type triterpenoids. While conventional methods like maceration and Soxhlet extraction are simple and effective, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.[6][7][18] The protocols and comparative data presented here serve as a comprehensive guide for researchers to optimize their extraction strategies for these pharmacologically important compounds. Further purification of the crude extracts using chromatographic techniques is typically necessary to isolate individual dammarane-type triterpenoids for detailed study.[4][19][20]
References
- 1. Four Novel Dammarane-Type Triterpenoids from Pearl Knots of Panax ginseng Meyer cv. Silvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 3. Dammarane - Wikipedia [en.wikipedia.org]
- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 8. biozoojournals.ro [biozoojournals.ro]
- 9. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ftb.com.hr [ftb.com.hr]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. ENZYME-ASSISTED EXTRACTION OF TRITERPENOID AND PHENOLIC COMPOUNDS FROM Rubus alceaefolius Poir LEAVES | Semantic Scholar [semanticscholar.org]
- 15. philadelphia.edu.jo [philadelphia.edu.jo]
- 16. researchgate.net [researchgate.net]
- 17. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 19. New dammarane-type triterpenoid saponins from Panax notoginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dammarenediol II 3-O-caffeate
Welcome to the technical support center for the synthesis of Dammarenediol II 3-O-caffeate. This resource is intended for researchers, scientists, and professionals in drug development. As the direct synthesis of this compound is not widely documented, this guide provides a proposed synthetic strategy based on established chemical principles for triterpenoid (B12794562) esterification, alongside troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Ester
-
Q: I am observing a very low yield, or no formation of this compound. What are the potential causes and how can I optimize the reaction?
A: Low yields in triterpenoid esterification are common, primarily due to the steric hindrance of the C-3 hydroxyl group on the Dammarenediol II scaffold.
-
Possible Causes & Solutions:
-
Steric Hindrance: The bulky structure of Dammarenediol II can prevent the caffeoyl group from accessing the 3-OH position.
-
Solution 1: Advanced Esterification Methods: Standard methods may be ineffective. Consider using techniques designed for sterically hindered alcohols, such as Steglich or Yamaguchi esterification. These methods use potent activating agents to facilitate the reaction under mild conditions.[1]
-
Solution 2: Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (24-48 hours) and consider a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid degradation.
-
-
Poor Activation of Caffeic Acid: The carboxylic acid of caffeic acid needs to be effectively activated to react with the hindered alcohol.
-
Solution: Convert the protected caffeic acid into a more reactive species, such as an acyl chloride or a mixed anhydride (B1165640), prior to adding Dammarenediol II.[2]
-
-
Side Reactions: The phenolic hydroxyls on caffeic acid are nucleophilic and can lead to polymerization or other side reactions if not properly protected.
-
Solution: Ensure complete protection of the catechol moiety of caffeic acid (e.g., as acetyl or silyl (B83357) ethers) before attempting the esterification.
-
-
-
Problem 2: Difficulty in Product Purification
-
Q: I am struggling to separate the final product from the starting materials and byproducts. What purification strategies are recommended?
A: The nonpolar nature of the triterpenoid backbone and the potential for closely related byproducts can complicate purification.
-
Possible Causes & Solutions:
-
Similar Polarity of Compounds: The product, starting material (Dammarenediol II), and nonpolar byproducts may have very similar Rf values on TLC.
-
Solution 1: Column Chromatography: This is the primary method for purification. Use a high-quality silica (B1680970) gel with a shallow solvent gradient (e.g., starting with a low polarity mobile phase like hexane/ethyl acetate (B1210297) 98:2 and gradually increasing the polarity).[1]
-
Solution 2: Preparative HPLC: For very challenging separations, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
-
-
Contamination with Coupling Reagents: Byproducts from esterification reagents (e.g., dicyclohexylurea (DCU) from DCC coupling) can contaminate the product.
-
Solution: For DCC-mediated reactions, cool the reaction mixture to 0 °C after completion to precipitate the DCU byproduct, which can then be removed by filtration before aqueous workup and chromatography.[1]
-
-
-
Problem 3: Unsuccessful Deprotection of Phenolic Hydroxyls
-
Q: The final deprotection step to remove the protecting groups from the caffeoyl moiety is resulting in a low yield or decomposition of my product. What should I do?
A: The choice of deprotection conditions is critical to avoid cleaving the newly formed ester bond.
-
Possible Causes & Solutions:
-
Harsh Deprotection Conditions: Strongly acidic or basic conditions used for deprotection can also hydrolyze the ester linkage.
-
Solution: Use mild deprotection conditions. For acetyl groups, a base-catalyzed transesterification using a mild base like potassium carbonate in methanol (B129727) is often effective.[2] For silyl ethers, fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are standard.
-
-
Oxidation of Catechol: The dihydroxy-substituted phenyl group is susceptible to oxidation, especially under basic conditions in the presence of air.
-
Solution: Perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which hydroxyl group on Dammarenediol II is more reactive for esterification?
-
A1: Dammarenediol II has a secondary hydroxyl group at C-3 and a tertiary hydroxyl group at C-20. The C-3 secondary hydroxyl group is generally more sterically accessible and reactive towards esterification compared to the highly hindered C-20 tertiary hydroxyl group.[1] Therefore, regioselective acylation at the C-3 position is expected.
-
-
Q2: Why do I need to protect the hydroxyl groups on caffeic acid?
-
A2: Caffeic acid has two phenolic hydroxyl groups which are nucleophilic and acidic. During the activation of the carboxylic acid (e.g., conversion to an acyl chloride), these hydroxyls can interfere, leading to self-polymerization or other unwanted side reactions. Protecting them, for instance by acetylation, ensures that only the carboxylic acid participates in the desired esterification reaction.[2]
-
-
Q3: Can I use an enzymatic approach for this synthesis?
-
A3: Yes, an enzymatic approach is a promising alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB) or lipases from Candida rugosa, have been successfully used for the regioselective esterification of triterpenoids and phenolic acids.[3][4] This method offers high selectivity under mild conditions, potentially avoiding the need for protection/deprotection steps. However, optimization of the enzyme, solvent (often non-aqueous), temperature, and substrate molar ratios would be required.[5][6][7]
-
-
Q4: What analytical techniques are best for characterizing the final product?
-
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the attachment of the caffeoyl moiety and the stereochemistry.
-
Mass Spectrometry (HRMS): To confirm the molecular formula and exact mass.
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.
-
HPLC: To determine the purity of the final compound.
-
-
Data Presentation: Comparison of Esterification Methods
The following table summarizes hypothetical reaction conditions and expected yields for different synthetic approaches to this compound, based on analogous reactions reported in the literature for sterically hindered triterpenoids.
| Method | Activating Agent / Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference Analogy |
| Steglich Esterification | DCC, DMAP | Dichloromethane (B109758) (DCM) | 25 | 12-24 | 60-75 | [1] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | 25 | 4-12 | 70-85 | [1] |
| Enzymatic (Lipase) | Immobilized Lipase (e.g., CALB) | tert-Butanol / Hexane | 50-60 | 48-72 | 40-90 (highly variable) | [4] |
Note: Yields are estimates and will require experimental optimization.
Experimental Protocols
Proposed Chemical Synthesis via Steglich Esterification
This protocol is a proposed route and requires optimization.
Step 1: Protection of Caffeic Acid
-
Dissolve caffeic acid (1.0 eq) in pyridine (B92270) at 0 °C.
-
Slowly add acetic anhydride (2.5 eq) and stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3,4-diacetylcaffeic acid.
Step 2: Steglich Esterification
-
Dissolve Dammarenediol II (1.0 eq), 3,4-diacetylcaffeic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC (e.g., hexane/ethyl acetate 8:2).
-
Once complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct and filter.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected ester.
Step 3: Deprotection
-
Dissolve the purified, protected ester in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with 1M HCl and remove methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed chemical synthesis pathway for this compound.
Caption: A general workflow for the synthesis and purification process.
Caption: A troubleshooting flowchart for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of "Dammarenediol II 3-O-caffeate" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dammarenediol II 3-O-caffeate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. Recommended options include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, DMSO is the most commonly used solvent.
Q2: I am observing precipitation of the compound in my aqueous assay buffer. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue due to the hydrophobic nature of this compound. To prevent this, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first. This stock solution can then be serially diluted in the aqueous assay buffer to the final working concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Can I store this compound in solution?
A3: Stock solutions of this compound in a suitable organic solvent like DMSO can be stored at -20°C for several months.[1] However, for optimal results and to avoid potential degradation, it is highly recommended to prepare fresh solutions on the day of the experiment.[1] If you must store the solution, ensure it is in an airtight container to prevent evaporation and contamination.
Q4: Does temperature affect the solubility of this compound?
A4: Yes, temperature can significantly influence solubility. If you encounter difficulty in dissolving the compound, gently warming the solution to 37°C can aid in dissolution.[1] Combining warming with sonication in an ultrasonic bath is also an effective method to enhance solubility.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in assays.
Issue 1: The compound is not fully dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent to ensure the concentration is not above the solubility limit. |
| Low Temperature | Gently warm the solution to 37°C while vortexing or stirring.[1] |
| Compound has Aggregated | Use an ultrasonic bath to break up any aggregates and facilitate dissolution.[1] |
| Incorrect Solvent | Confirm that you are using a recommended solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[1] |
Issue 2: The compound precipitates out of solution after dilution into aqueous media.
| Possible Cause | Troubleshooting Step |
| High Final Concentration of Compound | The final concentration in the aqueous buffer may exceed its solubility limit. Try lowering the final concentration. |
| High Percentage of Organic Solvent in Final Solution | While preparing serial dilutions, the concentration of the initial organic solvent might be too high. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is minimal and non-toxic to your experimental system (typically below 0.5%). |
| pH of the Aqueous Buffer | The pH of the buffer can affect the solubility of the compound. Consider testing a range of physiologically relevant pH values for your buffer. |
| Use of Co-solvents | For in vivo or some in vitro applications, the use of co-solvents like PEG300 or Tween-80 in combination with DMSO can help maintain solubility in aqueous environments.[2] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and related compounds in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] | |
| Ethyl Acetate | Soluble | [1] | |
| DMSO | Soluble | [1] | |
| Acetone | Soluble | [1] | |
| Caffeic Acid | DMSO | ~40 mg/mL | [3] |
| Ethanol (warm) | ~25 mg/mL | [3] | |
| DMF | ~7 mg/mL | [3] | |
| PBS (pH 7.2) | ~0.65 mg/mL | [3] | |
| Caffeic Acid Phenethyl Ester (CAPE) | DMSO | 100 mg/mL | [2] |
| Ethanol | 100 mM | [4] | |
| Ethyl Acetate | 50 mg/mL | [4] | |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Enhancing Solubility (if needed): If the compound does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes, followed by vortexing. Alternatively, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
-
Sterilization (for cell culture): If the stock solution is for use in cell culture, filter it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] It is recommended to use the solution on the same day it is prepared.[1]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the prepared working solutions containing different concentrations of the compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting guide for solubility issues.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
"Dammarenediol II 3-O-caffeate" stability in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammarenediol II 3-O-caffeate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in a variety of organic solvents. For initial dissolution, Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone are suitable options.[1] For long-term storage of stock solutions, it is recommended to store them at temperatures below -20°C, which can maintain stability for several months.[1] It is best practice to prepare working solutions fresh on the day of use.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific stability data for this compound is limited, the caffeic acid ester moiety provides insight into its likely pH-dependent stability. Caffeic acid and its esters are known to be unstable at high pH levels.[2][3][4][5] Alkaline conditions can lead to the hydrolysis of the ester bond, resulting in the degradation of the molecule. Therefore, it is anticipated that this compound will exhibit greater stability in acidic to neutral pH environments and will be prone to degradation in alkaline solutions.
Q3: I am observing a loss of my compound in solution over time. What could be the cause?
A3: Loss of this compound in solution can be attributed to several factors:
-
pH-induced Hydrolysis: If your solution has a neutral to alkaline pH, the ester linkage of the caffeate moiety is susceptible to hydrolysis. Consider buffering your solution to a slightly acidic pH if your experimental conditions allow.
-
Solvent-mediated Degradation: Polar protic solvents, such as alcohols and water, can contribute to the degradation of caffeic acid esters. If you are using such solvents, degradation over time is a possibility.
-
Oxidation: The catechol group of the caffeic acid moiety is susceptible to oxidation, which can be accelerated by factors like exposure to air, light, and certain metal ions.
-
Adsorption to Surfaces: Highly lipophilic compounds like this compound can adsorb to plasticware. Using low-adhesion microcentrifuge tubes and silanized glassware can help mitigate this issue.
Q4: What analytical methods are suitable for quantifying the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a well-suited analytical technique for quantifying this compound and its potential degradation products. A stability-indicating HPLC method would involve using a suitable column (e.g., C18 or C30) and a mobile phase that can effectively separate the parent compound from any degradants.[6] Detection can be achieved using a UV detector, as the caffeate moiety possesses a chromophore. For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Bioassays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify pH of the Medium: Check the pH of your cell culture or assay buffer. If it is neutral or slightly alkaline, consider the possibility of hydrolysis.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Minimize Exposure to Light and Air: Protect your solutions from light and minimize exposure to air to reduce the risk of oxidation.
-
Incorporate a Stability Check: As a control, incubate the compound in the assay medium for the duration of the experiment without cells or other biological components and analyze for degradation by HPLC.
-
Issue 2: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Analyze Degradation Profile: The appearance of new peaks, especially those with shorter retention times (indicating more polar compounds), may suggest hydrolysis of the ester bond, yielding dammarenediol II and caffeic acid.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This will help in creating a degradation profile and confirming the peaks in your chromatogram.
-
Use a Diode Array Detector (DAD): A DAD can help in identifying peaks by comparing their UV spectra to that of the parent compound and known standards.
-
Data Presentation
Table 1: Predicted Stability of this compound in Different Solvents and pH Conditions (Qualitative)
| Condition | Solvent/pH | Predicted Stability | Potential Degradation Pathway |
| Solvent | DMSO, Chloroform, Dichloromethane | High | - |
| Acetone, Ethyl Acetate | Moderate | Potential for slow degradation over time. | |
| Methanol, Ethanol | Moderate to Low | Susceptible to solvolysis. | |
| Water (Aqueous Buffers) | Low to Moderate | Highly dependent on pH. | |
| pH | Acidic (pH 3-5) | High | Ester linkage is generally stable. |
| Neutral (pH 7) | Moderate | Slow hydrolysis of the ester may occur. | |
| Alkaline (pH > 8) | Low | Rapid hydrolysis of the ester is expected. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should optimize the conditions based on their specific analytical methods and instrumentation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., DMSO or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber with a light source that provides both UV and visible light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products.
Visualizations
References
- 1. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Dammarenediol II 3-O-caffeate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Dammarenediol II 3-O-caffeate from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant species can it be found?
A1: this compound is a triterpenoid (B12794562) compound, specifically an ester of dammarenediol II and caffeic acid. It has been isolated from plant species such as Ostryopsis nobilis (also known as Ostryopsis davidiana) and is a constituent of Betula ermanii (Erman's birch)[1][2].
Q2: Which solvent is recommended for the initial extraction of this compound?
A2: Based on existing literature, a high concentration of ethanol (B145695), specifically 95% ethanol, has been successfully used for the extraction of this compound from Ostryopsis nobilis[1]. Generally, for triterpenoids, higher concentrations of ethanol (70-96%) are effective[3].
Q3: What analytical techniques are suitable for the identification and quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. For structural elucidation and confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[1].
Q4: What are the key factors that can influence the yield of this compound during extraction?
A4: The primary factors influencing extraction yield include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. For similar triterpenoid compounds, optimizing these parameters has been shown to significantly improve yield[4][5][6]. The quality and preparation of the plant material, such as particle size, are also critical[4].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Target Compound | Incorrect Plant Material: Species may not be a rich source, or harvested at the wrong time. | Verify the botanical identity of the plant material. Source from reputable suppliers. Literature suggests Ostryopsis nobilis or Betula ermanii as potential sources[1][2]. |
| Improper Sample Preparation: Inadequate drying or grinding of plant material. | Ensure the plant material is thoroughly dried to a constant weight. Grind the material to a fine, uniform powder to increase the surface area for solvent penetration. | |
| Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for the target compound. | While 95% ethanol is a good starting point, consider testing a range of ethanol concentrations (e.g., 70%, 80%, 90%)[1][3]. For triterpenoid esters, a combination of polar and non-polar solvents might also be effective. | |
| Inefficient Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be insufficient. | Systematically optimize these parameters. Refer to the "Quantitative Data on Triterpenoid Extraction" table for typical ranges. Microwave-assisted or ultrasound-assisted extraction can also enhance efficiency[5][7]. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds. | Employ a multi-step extraction process. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before the main extraction with ethanol. |
| Complex Plant Matrix: The plant material naturally contains many similar compounds. | Utilize chromatographic techniques for purification. Column chromatography with silica (B1680970) gel or macroporous resins is effective for separating triterpenoids[8][9]. | |
| Degradation of Target Compound | High Extraction Temperature: The compound may be thermolabile. | Optimize the extraction temperature. While moderate heat can improve efficiency, excessive heat may degrade the compound. Consider performing extractions at lower temperatures for longer durations. |
| Presence of Degrading Enzymes: Plant enzymes may become active during extraction. | Blanching the plant material with steam before extraction can deactivate enzymes. Alternatively, using solvents that inhibit enzymatic activity can be beneficial. | |
| Difficulty in Purification | Similar Polarity of Compounds: The target compound and impurities may have very similar chemical properties. | Use advanced chromatographic techniques like High-Performance Counter-Current Chromatography (HPCCC) or Preparative HPLC for high-resolution separation. |
| Formation of Emulsions during Liquid-Liquid Partitioning | Add brine to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Quantitative Data on Triterpenoid Extraction
The following table summarizes extraction conditions and yields for total triterpenoids from various plant sources, which can serve as a reference for optimizing the extraction of this compound.
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield | Reference |
| Swertia chirata | Reflux | Methanol-Ethyl Acetate (B1210297) (45%) | 65 | - | - | 3.71% | [4] |
| Lactuca indica | Microwave-Assisted | Ethanol (70%) | - | 60 | 1:20 | 29.17 mg/g | [5] |
| Schisandra sphenanthera (leaves) | Maceration | Methanol (B129727) (91%) | - | 76 | 1:21 | 1.78% | [6] |
| Antrodia camphorata | Maceration | Ethanol (86%) | 75 | - | 1:37 | - | [10] |
| Rosa laevigata | Microwave-Assisted | Ethanol (69%) | - | 12 | 1:26 | 62.48 mg/g | [7] |
| Carya cathayensis | Ultrasound-Assisted | 75% Ethanol with Surfactant | - | - | - | 33.92 mg/g | [9] |
Experimental Protocols
General Extraction Protocol for this compound
This protocol is a general guideline based on methods used for similar compounds. Optimization of specific parameters is recommended.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves and stems of Ostryopsis nobilis) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Place 100 g of the powdered plant material into a flask.
-
Add 1 L of 95% ethanol (solid-to-liquid ratio of 1:10 g/mL).
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
Reflux: Heat the mixture to the boiling point of the solvent and maintain for 2-4 hours.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Microwave-Assisted Extraction (MAE): Use a microwave extractor with parameters such as 400-600 W for 10-20 minutes.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification Protocol
-
Solvent Partitioning (Optional):
-
Dissolve the crude extract in a 50% ethanol-water solution.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to fractionate the extract. This compound is expected to be in the more polar fractions (ethyl acetate or n-butanol).
-
-
Column Chromatography:
-
Subject the desired fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Further Purification:
-
Pool the fractions containing this compound and further purify using Sephadex LH-20 column chromatography or preparative HPLC to obtain the pure compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low extraction yields.
Proposed Biosynthetic Pathway
Caption: Proposed final step in the biosynthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. maxapress.com [maxapress.com]
- 10. Optimization of Extraction of Total Triterpenoids from Submergedly Cultured Antrodia camphorata using Response Surface Methodology | Semantic Scholar [semanticscholar.org]
Technical Support Center: Dammarenediol II 3-O-caffeate LC-MS Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dammarenediol II 3-O-caffeate using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Q1: I am not seeing any peak for this compound. What are the possible causes?
A1: There are several potential reasons for a complete lack of signal. Consider the following troubleshooting steps:
-
Compound Stability: this compound, being an ester, is susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of certain enzymes in the matrix.[1][2] Caffeic acid esters, in general, can be unstable in plasma and certain solvent conditions.[3][4][5] Ensure your sample preparation and storage conditions are optimized to minimize degradation. Consider acidification of plasma samples to a pH of 6 to improve stability.[3][5]
-
Mass Spectrometry Parameters: Verify that the correct precursor ion (m/z) for this compound is being targeted in your MS method. Check the ionization source settings (e.g., capillary voltage, gas flow, temperature) to ensure they are appropriate for this type of molecule.
-
LC Method: Ensure the elution gradient is suitable for a moderately non-polar compound like this compound. It's possible the compound is not eluting from the column or is eluting at an unexpected retention time.
-
Sample Preparation: Evaluate your extraction procedure. Inefficient extraction from the sample matrix will result in little to no analyte reaching the instrument.
Q2: The peak for my analyte is very small and has a poor signal-to-noise ratio. How can I improve the sensitivity?
A2: Low sensitivity is a common challenge, often linked to ion suppression or suboptimal instrument settings.
-
Ion Suppression/Matrix Effects: Complex matrices, such as those from herbal extracts or biological fluids, can significantly suppress the ionization of the target analyte.[6] This "matrix effect" is a well-documented challenge in LC-MS analysis.[6] To mitigate this, improve your sample clean-up procedure. Techniques like solid-phase extraction (SPE) can be effective in removing interfering matrix components.[7]
-
MS/MS Transition Optimization: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions. This involves selecting the most abundant and stable product ions from the fragmentation of the precursor ion. While specific MRM transitions for this compound are not widely published, you can predict them based on its structure (see Table 1).
-
Mobile Phase Additives: The choice of mobile phase additives can influence ionization efficiency. For triterpenoid (B12794562) saponins (B1172615), formic acid is a common additive in the mobile phase to promote protonation and enhance signal in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for saponins. Optimizing ESI parameters such as nebulizer pressure, drying gas flow rate, and capillary voltage is crucial.
Q3: My quantification results are inconsistent and not reproducible. What could be the problem?
A3: Poor reproducibility often points to issues with sample stability, sample preparation, or chromatographic conditions.
-
Analyte Stability: As mentioned in Q1, the stability of the ester bond is a primary concern. Inconsistent sample handling and storage can lead to varying degrees of hydrolysis, resulting in fluctuating quantification.[1][2] Caffeic acid itself has shown poor stability in certain solvents like 80% ethanol (B145695) under specific conditions.[8]
-
Sample Preparation Variability: Ensure your sample preparation, especially extraction and clean-up steps, is highly consistent across all samples. Automation can help in reducing variability.
-
Chromatography Issues: Inconsistent peak shapes or retention times can lead to inaccurate integration and quantification. Check for column degradation, mobile phase inconsistencies, or issues with the LC system.
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
A4: The fragmentation of this compound is expected to occur at the ester linkage, yielding characteristic fragments of the Dammarenediol II backbone and the caffeic acid moiety. In negative ion mode, dammarane-type saponins often yield a deprotonated sapogenin ion.[9]
A likely fragmentation pathway would involve the cleavage of the ester bond, resulting in a neutral loss of the caffeic acid moiety or the Dammarenediol II moiety, depending on the ionization mode and collision energy. The caffeic acid fragment itself can undergo further fragmentation.
Quantitative Data Summary
| Parameter | Predicted/Example Value | Rationale/Reference |
| Precursor Ion [M+H]⁺ | ~ m/z 607.4 | Calculated from the molecular formula of this compound (C39H54O5). |
| Precursor Ion [M-H]⁻ | ~ m/z 605.4 | Calculated from the molecular formula of this compound (C39H54O5). |
| Predicted Product Ion 1 | ~ m/z 427.4 | Corresponds to the protonated Dammarenediol II backbone after loss of the caffeic acid moiety. Based on the fragmentation of dammarane (B1241002) saponins.[10] |
| Predicted Product Ion 2 | ~ m/z 163.0 | Corresponds to the protonated caffeic acid fragment. |
| Example Collision Energy | 20-40 eV | A typical starting range for the fragmentation of saponin (B1150181) glycosides. The optimal energy needs to be determined experimentally.[9] |
Experimental Protocols
Below are suggested starting protocols for the LC-MS analysis of this compound. These should be optimized for your specific instrument and application.
Sample Preparation (from a plant matrix)
-
Extraction:
-
Homogenize 1 g of the dried, powdered plant material.
-
Extract with 20 mL of methanol (B129727) via ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Re-dissolve the dried extract in 10 mL of 50% methanol.
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the analyte with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 40 psi
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 350 °C
-
-
MRM Transitions: To be optimized, start with predicted values from Table 1.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common LC-MS issues.
General Experimental Workflow
Caption: A generalized workflow for LC-MS quantification.
References
- 1. Triterpene Esters: Natural Products from Dorstenia arifolia (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal articles: 'Hydrolysis of triterpene' – Grafiati [grafiati.com]
- 3. Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid separation and identification of 31 major saponins in Shizhu ginseng by ultra-high performance liquid chromatography–electron spray ionization–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dammarenediol II and Its Derivatives
Disclaimer: Direct experimental data on "Dammarenediol II 3-O-caffeate" is limited in publicly available literature. This guide focuses on enhancing the bioavailability of the parent compound, Dammarenediol II, and related dammarane-type ginsenosides (B1230088). The principles and methods described herein are likely applicable to its caffeate ester and other derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Dammarenediol II and its glycosides (ginsenosides) generally low?
A1: The low oral bioavailability of dammarane-type triterpenoids is attributed to several factors. The large, complex structure of ginsenosides, which includes a hydrophobic dammarane (B1241002) skeleton and hydrophilic sugar moieties, results in poor membrane permeability.[1][2][3][4][5] Additionally, these compounds exhibit low aqueous solubility, are subject to degradation in the gastrointestinal tract, and undergo significant first-pass metabolism in the intestines and liver.[6]
Q2: What are the primary strategies to enhance the bioavailability of these compounds?
A2: The main approaches can be categorized into:
-
Formulation Strategies: Encapsulating the compound in delivery systems like liposomes, nanoparticles, emulsions, and micelles to improve solubility and absorption.[6][7][8][9]
-
Structural Modification: Removing the sugar moieties (deglycosylation) to produce the aglycone, such as protopanaxadiol (B1677965) (PPD), which generally has improved permeability.[4][6]
-
Co-administration: Using absorption enhancers or combining with other compounds that can modulate metabolic enzymes or transporters.
Q3: How are Dammarenediol II and related ginsenosides metabolized after oral administration?
A3: A major metabolic pathway for ginsenosides is deglycosylation by intestinal microflora.[6] The sugar chains are cleaved off to produce metabolites like Compound K and the aglycone protopanaxadiol (PPD), which are then absorbed into the bloodstream.[6][10]
Troubleshooting Guides
Issue 1: Low/Variable Compound Concentration in Plasma Samples
| Potential Cause | Troubleshooting Step |
| Poor Oral Bioavailability | Review your formulation. Consider using a bioavailability-enhancing delivery system. Refer to the Formulation Protocols section below for methods to prepare liposomes or proliposomes.[8] |
| Compound Degradation | Ensure proper handling and storage of the compound and biological samples. Dammarenediol II and its derivatives may be sensitive to pH and enzymatic degradation. Store plasma samples at -80°C until analysis.[10][11] |
| Inefficient Extraction from Plasma | Optimize your sample preparation method. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is commonly used. Refer to the Analytical Protocol section for a validated method. |
| Analytical Instrument Sensitivity | Verify the sensitivity of your LC-MS/MS method. The lower limit of quantification (LLOQ) should be adequate for the expected low plasma concentrations. A typical LLOQ for ginsenosides is around 0.5 ng/mL.[10] |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare the dosing solution with a solubilizing agent (e.g., DMSO, cyclodextrin), ensuring the final concentration of the agent does not affect cell monolayer integrity. Ginsenosides have inherently low permeability (<1 × 10⁻⁶ cm/s).[12] |
| Cell Monolayer Integrity | Regularly check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have intact tight junctions. |
| Efflux Transporter Activity | Dammarenediol II and its derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp).[3] Consider conducting permeability studies in the presence of a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux. |
Quantitative Data Summary
The following tables summarize data from studies that successfully enhanced the bioavailability of ginsenosides using formulation strategies.
Table 1: Enhancement of Ginsenoside Rg3 Bioavailability with a Proliposome Formulation
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability |
| Rg3 Extract (Control) | 15.2 ± 4.5 | 98.7 ± 25.1 | 1.0x |
| Rg3 Proliposomes (Rg3-PLs) | 85.6 ± 18.3 | 1165.4 ± 245.8 | ~11.8x |
| Data adapted from a pharmacokinetic study in rats.[8] |
Table 2: Pharmacokinetic Parameters of Liposomal Ginsenoside Rg3 vs. Rg3 Solution
| Formulation | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) |
| Rg3 Solution | 0.15 ± 0.03 | 0.62 ± 0.11 |
| Liposomal Rg3 | 0.41 ± 0.06 | 2.89 ± 0.43 |
| Data from a comparative study in Wistar rats, highlighting improved pharmacokinetic parameters for the liposomal formulation.[7] |
Experimental Protocols
Protocol 1: Preparation of Dammarenediol II Proliposomes
This protocol is adapted from a method for ginsenoside Rg3 and can be used as a starting point.[8]
-
Dissolution: Dissolve soy phosphatidylcholine, this compound, and a surfactant like Poloxamer 188 in an aqueous ethanol (B145695) solution. A suitable matrix carrier like sorbitol can also be added.
-
Evaporation: Remove the ethanol from the solution using a rotary evaporator under reduced pressure. This step forms a lipid film on the surface of the carrier particles.
-
Lyophilization: Freeze-dry the resulting product to obtain a stable, dry proliposome powder.
-
Reconstitution: The proliposome powder can be reconstituted into a liposomal dispersion by adding an aqueous medium and gently shaking.
-
Characterization: The resulting liposomes should be characterized for particle size, zeta potential, entrapment efficiency, and morphology (using transmission electron microscopy).
Protocol 2: Quantification of Dammarenediol II Derivative in Plasma by LC-MS/MS
This protocol is a general guideline based on methods for various ginsenosides.[10][11][13][14]
-
Sample Preparation (Protein Precipitation & LLE):
-
To 100 µL of plasma, add an internal standard (e.g., another ginsenoside not present in the sample, or a structurally similar compound like digoxin).
-
Add 600 µL of methanol (B129727) to precipitate proteins.[10]
-
Vortex for 10-15 minutes and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
For further cleanup and concentration, perform a liquid-liquid extraction by adding a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, vortexing, centrifuging, and then evaporating the organic layer to dryness under nitrogen.[10][13]
-
-
Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 70% methanol in water with 0.1% formic acid).[10]
-
LC-MS/MS Analysis:
-
Column: A C18 column (e.g., 50 mm x 2.0 mm, 5 µm) is typically used.[14]
-
Mobile Phase: A gradient elution with water and acetonitrile, often with an additive like formic acid or ammonium (B1175870) formate, is common.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. For ginsenosides, negative mode is often used to detect the deprotonated molecule [M-H]⁻.[11]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (e.g., [M-H]⁻) and a specific product ion are monitored.
-
Visualizations
Caption: Biosynthesis pathway of Dammarenediol II and dammarane-type ginsenosides.
Caption: Workflow for in vivo oral bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 3. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dammarane-type leads panaxadiol and protopanaxadiol for drug discovery: Biological activity and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous Determination of Eight Ginsenosides in Rat Plasma by Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry: Application to Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of ginsenosides from white and red ginsengs in the simulated digestion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ginsenoside Rg3 in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ginsenoside compound K in human plasma by liquid chromatography–tandem mass spectrometry of lithium adducts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "Dammarenediol II 3-O-caffeate" during storage
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Dammarenediol II 3-O-caffeate to prevent its degradation. The information is based on the general chemical principles governing its constituent parts: a dammarane-type triterpenoid (B12794562) and a caffeic acid ester.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store this compound?
A1: To ensure maximum stability, this compound should be stored as a dry solid in a tightly sealed container. For optimal long-term preservation, it is recommended to store it at or below -20°C, protected from light and moisture. The presence of water can facilitate the breakdown of the ester bond through hydrolysis.[1][2][3] Minimizing exposure to moisture is a key step in preventing this degradation.[1]
Q2: What are the primary causes of degradation for this compound?
A2: this compound is susceptible to two primary degradation pathways based on its chemical structure:
-
Hydrolysis: The ester linkage is prone to cleavage, especially in the presence of water and under acidic or basic pH conditions.[1][3][4] This reaction breaks the molecule into Dammarenediol II and Caffeic Acid.
-
Oxidation: The caffeic acid portion of the molecule contains a catechol group, which is highly sensitive to oxidation.[5][6][7] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures, leading to the formation of ortho-quinones and subsequent polymerization.[6][8]
Q3: What are the visible signs of degradation?
A3: The most common visible sign of degradation is a change in color. Oxidation of the catechol moiety often results in the formation of colored quinone products, which can cause the solid material or its solutions to turn yellow, brown, or even black. If you observe a color change, it is a strong indicator that the compound has undergone oxidative degradation.
Q4: Can I store this compound in solution?
A4: Storing in solution is generally not recommended for long-term preservation due to the increased risk of hydrolysis and oxidation. If you must store it in solution for short-term use, use a dry, aprotic solvent (e.g., anhydrous DMSO or ethanol), prepare the solution fresh, and store it at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid aqueous or protic solvents if possible.
Troubleshooting Guide
Problem 1: My sample of this compound has changed color from white/off-white to brown.
-
Probable Cause: This is a classic sign of oxidation of the caffeic acid moiety.[6][8] The catechol group has likely been oxidized to form colored quinone compounds. This can be triggered by exposure to air, light, or high temperatures.
-
Recommended Action:
-
Confirm degradation by running an analytical check (e.g., HPLC) to see if new impurity peaks have appeared or if the main peak has decreased.
-
Discard the degraded sample, as its purity and biological activity are compromised.
-
Review your storage protocol. Ensure future samples are stored as a solid in a tightly sealed vial, protected from light, at or below -20°C. Consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Problem 2: I observe new peaks in my HPLC chromatogram that weren't there before.
-
Probable Cause: The appearance of new peaks indicates the formation of degradation products.
-
If you see peaks corresponding to the retention times of Dammarenediol II and Caffeic Acid, your sample has undergone hydrolysis .
-
If you see a diminished main peak and several new, often broader peaks, this could be due to oxidation and subsequent polymerization.
-
-
Recommended Action:
-
If possible, confirm the identity of the new peaks using mass spectrometry (LC-MS).
-
To prevent future degradation, follow the strict storage recommendations outlined in the FAQs. For solutions, always use anhydrous solvents and prepare them fresh.
-
Problem 3: The compound has lost its expected biological activity in my experiments.
-
Probable Cause: Loss of activity is a direct consequence of the degradation of the parent molecule. Both hydrolysis and oxidation alter the chemical structure of this compound, which will almost certainly impact its biological function.
-
Recommended Action:
-
Always perform a quality control check on your compound before use, especially if it has been in storage for a long time. A quick HPLC or TLC run can confirm its integrity.
-
Source a new, pure batch of the compound and implement a rigorous storage protocol to prevent future loss.
-
Data Presentation
To assess the stability of your compound, it is crucial to perform a stability study. The table below serves as an example of how to structure the results. It shows hypothetical degradation data for this compound under various conditions over a 4-week period.
Table 1: Example Stability Data for this compound
| Storage Condition | Time (Weeks) | % Degradation (Hypothetical) | Observations |
| Solid, -20°C, Dark, Sealed | 4 | < 0.5% | No change in color or appearance. |
| Solid, 4°C, Dark, Sealed | 4 | 1-2% | Slight off-white color. |
| Solid, 25°C, Exposed to Light | 4 | 15-20% | Significant browning of the sample. |
| Solution in DMSO, -20°C, Dark | 4 | 2-5% | Solution remains clear. |
| Solution in 50% EtOH/Water, 4°C | 4 | > 25% | Solution turned yellow-brown. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to understand its stability profile and to develop a stability-indicating analytical method.[9][10][11] A target degradation of 5-20% is typically desired.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound and a separate aliquot of the stock solution in an oven at 80°C. Test at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid compound and a separate aliquot of the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber. Test after 24, 48, and 72 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analyze by HPLC, comparing the chromatograms of the stressed samples to an unstressed control sample.
Protocol 2: Routine Stability Monitoring by HPLC
This protocol is for routine checks of your stored material.
1. Equipment and Method:
-
HPLC System: A standard HPLC with a UV or Charged Aerosol Detector (CAD). Triterpenoids often lack strong chromophores, making CAD a sensitive option.[12]
-
Column: A C18 or C30 reversed-phase column is typically suitable for separating triterpenoids and related compounds.[12][13]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid) is a common starting point.[14]
-
Detection: Monitor at a relevant wavelength for the caffeic acid moiety (e.g., ~325 nm) if using a UV detector.
2. Sample Preparation:
-
Accurately weigh a small amount of your stored this compound.
-
Dissolve and dilute it in the mobile phase or a compatible solvent to a known concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Compare the purity (% area of the main peak) to a reference chromatogram of a fresh, pure sample. A decrease in the main peak area or the appearance of new peaks signifies degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for compound degradation.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. emerald.com [emerald.com]
- 3. benchchem.com [benchchem.com]
- 4. Ester Linkages → Area → Sustainability [lifestyle.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Catechol type polyphenol is a potential modifier of protein sulfhydryls: development and application of a new probe for understanding the dietary polyphenol actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. sgs.com [sgs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
Technical Support Center: Dammarenediol II 3-O-caffeate and Cell Viability Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from "Dammarenediol II 3-O-caffeate" in cell viability assays. As a compound containing a caffeate moiety, a phenolic group, this compound has the potential to interfere with common cell-based assays, a known issue with polyphenolic compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential interference issues when assessing cell viability in the presence of this compound.
Issue 1: Unexpected Increase in Viability or False Positive Results in Neutral Red Assay
-
Question: My neutral red assay shows a surprising increase in cell viability after treatment with this compound, even at high concentrations. Is this a true proliferative effect?
-
Answer: It is highly probable that this is a false positive result. Polyphenolic compounds have been observed to interfere with the neutral red assay.[1][2] This interference can be due to the chemical nature of the compound interacting with the dye, leading to an artificially high absorbance reading that does not correlate with actual cell viability.
Troubleshooting Steps:
-
Run a No-Cell Control: Prepare wells with the same concentrations of this compound in your cell culture medium but without cells. Add the neutral red dye and process these wells alongside your experimental wells. If you observe a significant absorbance reading in the no-cell control, this confirms that the compound is directly interacting with the dye.
-
Use an Alternative Assay: Switch to a different viability assay that operates on a different principle. Assays based on metabolic activity (like MTT or WST-1) or membrane integrity (like LDH or Trypan Blue) may be less susceptible to this type of interference.
-
Validate with a Secondary Assay: If you must use the neutral red assay, it is crucial to validate your findings with a secondary, mechanistically different assay to confirm the biological effect.
-
Issue 2: Discrepancies Between Different Viability Assays
-
Question: I am getting conflicting results between my MTT assay and my LDH assay when testing this compound. Why is this happening?
-
Answer: Discrepancies between different viability assays are common when testing novel compounds, especially those with antioxidant properties. Dammarenediol-II, the precursor to your compound, is known for its antioxidant potential.[3] The caffeate group also possesses antioxidant activity. This can interfere with assays that rely on redox reactions, such as tetrazolium-based assays (MTT, XTT, WST-1).
Troubleshooting Steps:
-
Assess for Direct Reductant Activity: In a cell-free system (culture medium only), test if this compound can directly reduce the tetrazolium salt (e.g., MTT to formazan). An increase in absorbance in the absence of cells indicates direct chemical reduction by the compound.
-
Choose an Orthogonal Assay: Select an assay that measures a different aspect of cell health. For example, if you suspect interference with a metabolic assay (MTT), use a cytotoxicity assay that measures membrane integrity, such as the LDH release assay.
-
Consider an ATP-Based Assay: Assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) are often less prone to interference from colored or antioxidant compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
A1: Dammarenediol II is a triterpenoid (B12794562) that forms the basic structure of ginsenosides, known for their pharmacological activities.[3][4][5] The "3-O-caffeate" indicates that a caffeic acid molecule is attached. Caffeic acid is a well-known polyphenolic compound. Polyphenols are a class of compounds that can interfere with cell viability assays through various mechanisms, including direct interaction with assay reagents, intrinsic color, or their antioxidant/redox properties.[6][7][8][9]
Q2: Which cell viability assays are most likely to be affected by polyphenolic compounds like this compound?
A2:
-
Neutral Red Assay: Highly susceptible to interference from polyphenols, which can lead to false positives.[1][2]
-
Tetrazolium-Based Assays (MTT, XTT, WST-1): These assays rely on cellular reductases. Compounds with intrinsic reducing or antioxidant properties can directly reduce the tetrazolium salts, leading to a false-positive signal of increased viability.
-
Assays Measuring Absorbance/Fluorescence: If this compound is colored or autofluorescent at the wavelengths used for detection, it can interfere with the signal reading.
Q3: What are the recommended alternative assays if I suspect interference?
A3: A multi-assay approach is recommended.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells, indicating loss of membrane integrity. This is a good measure of cytotoxicity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which is a robust indicator of metabolically active, viable cells. These assays are generally less prone to interference.
-
Cell Counting (Trypan Blue Exclusion): A direct method to assess cell viability by counting cells that have lost membrane integrity. While more labor-intensive, it is a reliable standard.
-
Real-Time Cell Analysis (e.g., xCELLigence): Measures changes in cell impedance over time, providing a kinetic view of cell proliferation and cytotoxicity without the use of dyes or reagents.
Quantitative Data Summary
Currently, there is no specific quantitative data in the public domain detailing the interference of "this compound" with cell viability assays. The information below is a general summary of potential interferences by polyphenolic compounds.
| Assay Type | Principle | Potential Interference by Polyphenols |
| Neutral Red | Uptake of dye into lysosomes of viable cells | Direct interaction with the dye, leading to false positives.[1][2] |
| MTT/XTT/WST-1 | Reduction of tetrazolium salt to colored formazan | Direct chemical reduction of the tetrazolium salt by the compound. |
| LDH | Measurement of LDH release from damaged cells | Generally lower potential for direct chemical interference. |
| ATP-Based | Quantification of intracellular ATP | Generally lower potential for interference. |
Experimental Protocols
Protocol 1: Assessing Compound Interference in a Cell-Free System (MTT Assay Example)
-
Prepare a serial dilution of this compound in cell culture medium without phenol (B47542) red.
-
Add the diluted compound to wells of a 96-well plate.
-
Include a vehicle control (e.g., DMSO) and a positive control for reduction if available.
-
Add MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the standard duration (e.g., 1-4 hours) at 37°C.
-
Add solubilization buffer (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
An increase in absorbance in the absence of cells indicates direct reduction of MTT by the compound.
Protocol 2: Validating Viability with LDH Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired time period.
-
Include a vehicle control (negative control) and a lysis control (positive control for maximum LDH release).
-
Following the manufacturer's protocol, transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH assay reaction mixture.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Add the stop solution.
-
Measure the absorbance at the specified wavelength.
-
Calculate cytotoxicity based on the ratio of LDH release in treated wells to the maximum LDH release.
Visualizations
Caption: Troubleshooting workflow for cell viability assay interference.
Caption: Logical relationships of potential assay interference mechanisms.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Scaling Up the Production of Dammarenediol II 3-O-caffeate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of Dammarenediol II 3-O-caffeate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the two-stage production of this compound, encompassing the biotechnological production of Dammarenediol II and its subsequent enzymatic caffeoylation.
Stage 1: Dammarenediol II Production
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low or no yield of Dammarenediol II in my microbial fermentation (e.g., S. cerevisiae, E. coli). | 1. Suboptimal gene expression: Codon usage of the Dammarenediol-II synthase (DDS) gene may not be optimized for the expression host. 2. Precursor limitation: Insufficient supply of the precursor, 2,3-oxidosqualene. 3. Suboptimal fermentation conditions: Incorrect temperature, pH, or aeration. 4. Toxicity of Dammarenediol II to the host cells. | 1. Gene optimization: Synthesize a codon-optimized version of the DDS gene for your specific expression host. 2. Metabolic engineering: Overexpress upstream genes in the mevalonate (B85504) (MVA) pathway to increase the precursor pool.[1] 3. Optimize fermentation parameters: Conduct a design of experiments (DoE) to determine the optimal temperature, pH, and aeration for your specific strain and bioreactor setup.[1] 4. In situ product removal: Consider using a two-phase fermentation system with an organic solvent overlay to extract Dammarenediol II from the culture medium as it is produced, reducing its toxic effects on the cells. |
| Dammarenediol II production is observed, but the final titer is too low for scaling up. | 1. Inefficient DDS enzyme activity. 2. Suboptimal culture medium. 3. Inadequate induction of gene expression. | 1. Enzyme engineering: Consider protein engineering of the DDS to improve its catalytic efficiency. 2. Media optimization: Experiment with different carbon and nitrogen sources, as well as the addition of elicitors like methyl jasmonate, which has been shown to enhance triterpenoid (B12794562) production.[2] 3. Inducer concentration and timing: Optimize the concentration of the inducer (e.g., IPTG, galactose) and the time of induction during the fermentation process. |
| Difficulty in extracting Dammarenediol II from the fermentation broth or cell lysate. | 1. Inefficient cell lysis. 2. Inappropriate extraction solvent. 3. Formation of emulsions during extraction. | 1. Optimize lysis method: Test different cell disruption methods such as sonication, high-pressure homogenization, or enzymatic lysis. 2. Solvent selection: Use a solvent system optimized for triterpenoid extraction, such as a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate. 3. Centrifugation and demulsifiers: Use high-speed centrifugation to break emulsions. The addition of a small amount of a demulsifying agent may also be necessary. |
Stage 2: Enzymatic Caffeoylation of Dammarenediol II
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low or no conversion of Dammarenediol II to this compound. | 1. Inactive enzyme (lipase/esterase). 2. Inappropriate acyl donor. 3. Unfavorable reaction equilibrium. 4. Poor solubility of substrates. | 1. Enzyme activity check: Ensure the enzyme is active and stored correctly. Consider testing a different lipase (B570770). Lipozyme TL IM has shown high efficiency in similar reactions.[3] 2. Acyl donor selection: Vinyl caffeate is an effective acyl donor for enzymatic caffeoylation.[3] 3. Water removal: The presence of water can drive the reaction toward hydrolysis. Conduct the reaction in a non-aqueous solvent and consider adding molecular sieves to remove water produced during the reaction. 4. Solvent optimization: Use a solvent that can dissolve both Dammarenediol II and the acyl donor. tert-Butanol has been used successfully for similar reactions.[3] |
| The caffeoylation reaction is not regioselective, resulting in multiple products. | 1. Enzyme lacks regioselectivity. 2. Reaction conditions favor non-specific acylation. | 1. Enzyme screening: Test different lipases, as their regioselectivity can vary. 2. Reaction optimization: Vary the reaction temperature and solvent to influence the regioselectivity of the enzyme. |
| The reaction starts but stalls before reaching completion. | 1. Product inhibition: The accumulation of this compound may inhibit the enzyme. 2. Enzyme deactivation over time. | 1. In situ product removal: If feasible, consider methods to remove the product from the reaction mixture as it forms. 2. Fed-batch strategy: Add the substrates in a fed-batch manner to maintain a low concentration of the inhibitory product. Consider adding fresh enzyme during the reaction. |
| Difficulty in purifying this compound from the reaction mixture. | 1. Similar polarity of product and unreacted substrates. 2. Presence of byproducts from the acyl donor. | 1. Chromatographic optimization: Develop a robust HPLC or flash chromatography method. A C18 column with a gradient of acetonitrile (B52724) and water is a good starting point. 2. Pre-purification step: Consider a liquid-liquid extraction to remove the majority of the unreacted acyl donor and its byproducts before chromatographic purification. |
Quantitative Data Summary
The following tables summarize key quantitative data for the production of Dammarenediol II and a proposed enzymatic caffeoylation step.
Table 1: Dammarenediol II Production in Various Systems
| Production System | Key Genes Expressed | Yield/Titer | Culture Conditions | Reference |
| Transgenic Tobacco Cell Suspension | Panax ginseng Dammarenediol-II synthase (PgDDS) | 5.2 mg/L | 3 weeks of culture | [4] |
| Engineered S. cerevisiae | Codon-optimized Dammarenediol-II synthase (DS) and other metabolic engineering strategies | Up to 5.6 g/L of Dammarenediol II glucosides (a derivative) | Fed-batch fermentation in a 3 L bioreactor | [5] |
| Engineered E. coli | Dammarenediol-II biosynthetic pathway reconstituted | 8.63 mg/L | Optimized temperature, pH, and IPTG induction | [1] |
| Engineered C. reinhardtii | P. ginseng PgDDS | Approx. 2.6 mg/L | opt2 medium with 1.5 mM methyl jasmonate under a light:dark regimen | [6] |
Table 2: Proposed Parameters for Enzymatic Caffeoylation of Dammarenediol II
| Parameter | Proposed Value/Condition | Rationale/Reference |
| Enzyme | Immobilized Lipase (e.g., Lipozyme TL IM) | High efficiency and regioselectivity in caffeoylation of glucosides.[3] |
| Acyl Donor | Vinyl Caffeate | Effective acyl donor for enzymatic caffeoylation.[3] |
| Solvent | tert-Butanol | Good solvent for similar enzymatic acylation reactions.[3] |
| Substrate Concentration | Dammarenediol II: 0.04 - 0.2 M | Based on effective concentrations for similar substrates.[3] |
| Molar Ratio (Acyl Donor:Substrate) | 2:1 to 5:1 | To drive the reaction towards product formation. |
| Temperature | 40-60 °C | Optimal range for many lipases. |
| Reaction Time | 7 - 17 days | Based on reported times for similar reactions to reach completion.[3] |
| Expected Yield | 70-80% | Based on yields for enzymatic caffeoylation of other natural products.[3] |
Detailed Experimental Protocols
Protocol 1: Production and Extraction of Dammarenediol II from Engineered S. cerevisiae
This protocol is a generalized procedure based on established methods for producing triterpenoids in yeast.[5]
-
Strain Cultivation:
-
Inoculate a single colony of the engineered S. cerevisiae strain expressing a codon-optimized Dammarenediol-II synthase into 5 mL of appropriate dropout medium.
-
Grow overnight at 30°C with shaking at 250 rpm.
-
Use this starter culture to inoculate a larger volume of production medium in a shake flask or bioreactor.
-
-
Induction of Gene Expression:
-
When the culture reaches the mid-log phase (OD600 ≈ 0.8-1.0), induce the expression of the DDS gene by adding the appropriate inducer (e.g., galactose).
-
-
Fermentation:
-
Continue the fermentation at 30°C for 72-96 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells using a high-pressure homogenizer or by bead beating.
-
-
Extraction of Dammarenediol II:
-
Extract the cell lysate three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude Dammarenediol II extract.
-
Protocol 2: Proposed Enzymatic Synthesis of this compound
This proposed protocol is adapted from a method for the enzymatic caffeoylation of natural glucopyranosides.[3]
-
Reaction Setup:
-
In a sealed vial, dissolve Dammarenediol II (1 equivalent) and vinyl caffeate (3 equivalents) in anhydrous tert-butanol.
-
Add immobilized lipase (e.g., Lipozyme TL IM) at a concentration of 10-20% (w/w) of the substrates.
-
Add activated molecular sieves (3Å) to the reaction mixture.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 50°C with constant shaking (200 rpm).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or HPLC.
-
-
Reaction Work-up and Purification:
-
Once the reaction has reached completion (or equilibrium), filter off the immobilized enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate.
-
Further purification can be achieved by preparative HPLC on a C18 column.
-
Protocol 3: Purification and Characterization of this compound
-
Preparative HPLC:
-
Dissolve the partially purified product in a minimal amount of methanol.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of water and acetonitrile.
-
Collect the fractions containing the desired product based on the UV chromatogram (detection at ~325 nm for the caffeoyl group).
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Structural Characterization:
-
Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS).
-
Mandatory Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Biosynthetic pathway for this compound production.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effective enzymatic caffeoylation of natural glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis [ccspublishing.org.cn]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment Challenges for Dammarenediol II 3-O-caffeate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purity assessment of Dammarenediol II 3-O-caffeate. This document offers detailed methodologies for key experiments, structured data presentation, and visual aids to facilitate a comprehensive understanding of the associated challenges and their resolutions.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 171438-55-4 | [1] |
| Molecular Formula | C₃₉H₅₈O₅ | [1] |
| Molecular Weight | 606.88 g/mol | [1] |
| Appearance | White powder | General observation for purified triterpenoids |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in assessing the purity of this compound?
A1: The primary challenges stem from its classification as a dammarane-type saponin. These compounds are often present in complex plant matrices alongside structurally similar saponins (B1172615), making separation and purification difficult.[2] Additionally, the absence of a strong chromophore in the dammarenediol skeleton makes UV detection in HPLC challenging, often requiring low wavelengths (around 203 nm) or alternative detection methods like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[3][4]
Q2: My HPLC chromatogram shows broad peaks and poor resolution. What could be the cause?
A2: Broad peaks and poor resolution during HPLC analysis of saponins can be attributed to several factors:
-
Inappropriate Mobile Phase: The polarity of the mobile phase is critical for good separation. A common mobile phase for dammarane (B1241002) saponins is a gradient of acetonitrile (B52724) and water.[5] Optimizing the gradient profile is essential.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica-based C18 columns can interact with the hydroxyl groups of the saponin, leading to peak tailing. Using a column with end-capping or adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can mitigate this.
-
Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.
Q3: I am having trouble detecting this compound using a UV detector. What are my options?
A3: As mentioned, the dammarenediol backbone lacks a strong UV chromophore. While the caffeate moiety provides some UV absorbance, detection at higher wavelengths might be insensitive. Consider the following:
-
Low Wavelength UV: Set your UV detector to a low wavelength, such as 203 nm, where the ester and other functional groups absorb more strongly.[3] However, be aware that this can lead to baseline noise and interference from other compounds.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it well-suited for non-chromophoric compounds like saponins.[3][5]
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides high sensitivity and selectivity, allowing for confident identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.[6][7]
Q4: How can I confirm the identity of my purified this compound?
A4: A combination of spectroscopic techniques is recommended for unambiguous identification:
-
LC-MS/MS: This technique can provide the molecular weight of the compound and characteristic fragmentation patterns. For dammarenediol-type compounds, common fragments correspond to the loss of water molecules from the aglycone.[6]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. Comparing your experimental data with published literature values is essential for confirmation.
Troubleshooting Guides
HPLC Purity Assessment
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; Column overload. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase; Use an end-capped column; Reduce sample concentration. |
| Poor Resolution between Impurities | Suboptimal mobile phase composition or gradient; Inappropriate column. | Optimize the gradient slope and time; Try a different stationary phase (e.g., phenyl-hexyl); Decrease the flow rate. |
| Baseline Drift/Noise | Contaminated mobile phase; Detector lamp aging; Inadequate column equilibration. | Use high-purity solvents and degas the mobile phase; Replace the detector lamp if necessary; Ensure the column is fully equilibrated before injection. |
| Ghost Peaks | Contamination in the injector or column; Carryover from previous injections. | Flush the injector and column with a strong solvent; Include a blank injection in your sequence to check for carryover. |
LC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization; In-source fragmentation; Suboptimal MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature); Try different ionization modes (positive/negative); Optimize fragmentation energy (for MS/MS). |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting compounds from the sample matrix interfering with ionization. | Improve sample preparation to remove interfering substances (e.g., solid-phase extraction); Use a calibration curve prepared in a matrix-matched standard. |
| In-source Fragmentation | The molecule is fragmenting in the ionization source before reaching the mass analyzer. | Reduce the fragmentor or cone voltage in the ion source. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the purity assessment of this compound using a reversed-phase HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 203 nm and 325 nm (for the caffeate moiety).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol (B129727) or the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
This protocol provides a starting point for the analysis of this compound by LC-MS.
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive and negative modes should be evaluated for optimal sensitivity.
-
MS Parameters (as a starting point):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 40 psi
-
Fragmentor Voltage: 100 - 150 V
-
-
Data Acquisition:
-
Full Scan (TOF): m/z 100 - 1000 for identification of the molecular ion.
-
Targeted MS/MS (QqQ): Monitor specific precursor-to-product ion transitions for quantification. For Dammarenediol II, characteristic losses of water (H₂O) are expected.[6]
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR is the gold standard for structural elucidation and can be used to confirm the identity and purity of this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Spectra to Acquire:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
2D NMR: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Interpretation: Compare the obtained chemical shifts and coupling constants with published data for Dammarenediol II and caffeic acid derivatives. The HMBC spectrum will be crucial for confirming the ester linkage between the dammarenediol and caffeate moieties.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway affected by Dammarenediol II and a general workflow for its purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Dammarenediol II 3-O-caffeate and Other Caffeic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of various caffeic acid esters, with a special focus on the potential activities of Dammarenediol II 3-O-caffeate. Due to the limited direct experimental data on this compound, this comparison leverages data from structurally related triterpenoid (B12794562) caffeates as a predictive benchmark against well-studied caffeic acid esters like Caffeic Acid Phenethyl Ester (CAPE) and other alkyl esters. This document summarizes quantitative experimental data, details the methodologies of key assays, and visualizes relevant biological pathways to aid in research and development.
Quantitative Bioactivity Data
The following tables summarize the in vitro anti-inflammatory and anticancer activities of various caffeic acid esters, presenting key quantitative data such as IC50 values for comparison.
Table 1: Anti-Inflammatory Activity of Caffeic Acid Esters
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Triterpene Caffeate (from B. variegata) | Nitric Oxide (NO) Production | Macrophages | ~10 | [1] |
| TNF-α Production | Macrophages | ~50 | [1] | |
| IL-12 Production | Macrophages | ~10 | [1] | |
| Caffeic Acid Phenethyl Ester (CAPE) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 4.80 | [2] |
| Methyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 21.0 | [2] |
| Ethyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 12.0 | [2] |
| Butyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.4 | [2] |
| Octyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 2.4 | [2] |
| Benzyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10.7 | [2] |
Table 2: Anticancer Activity of Caffeic Acid Phenethyl Ester (CAPE)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~100 | [3][4] |
| HT1080 | Fibrosarcoma | 5 | [3][4] |
| G361 | Melanoma | 20 | [3][4] |
| U2OS | Osteosarcoma | 60 | [3][4] |
| MCF-7 | Breast Adenocarcinoma | 5 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 14.08 | [5][6] |
| Hs578T | Breast Carcinoma | 8.01 | [5][6] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of the presented data.
Anti-Inflammatory Assays
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[7][8]
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[7]
-
Assay Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, other caffeic acid esters) for 1 hour.
-
Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), for 24-48 hours to induce nitric oxide synthase (iNOS) and subsequent NO production.[7]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system.[8] This involves a colorimetric reaction where a diazotization reaction results in a colored product, the absorbance of which is measured spectrophotometrically at ~540 nm.
-
The amount of nitrite is proportional to the NO produced by the cells. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated control.
-
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[9][10][11]
-
Principle: The assay fluorometrically or colorimetrically measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of a colored or fluorescent product.[9][10]
-
Assay Procedure (Fluorometric):
-
Prepare a reaction mixture containing assay buffer, heme, and a fluorometric probe.
-
Add the COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.[9]
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]
-
The rate of increase in fluorescence is proportional to the COX-2 activity. The inhibitory effect of the compound is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
This assay determines the ability of a compound to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.[12][13][14]
-
Principle: A common method utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements in a stable cell line. Inhibition of NF-κB activation leads to a decrease in reporter gene expression.[12]
-
Assay Procedure (Reporter Gene Assay):
-
Seed a suitable reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-luciferase reporter construct) in a 96-well plate.[12]
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.[13]
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, for a defined period (e.g., 6 hours).[12]
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
The decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.
-
Anticancer Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Assay Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or a solution of SDS in HCl.[16]
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in the bioactivity of caffeic acid esters and a typical experimental workflow.
Caption: General workflow for in vitro bioactivity screening.
Caption: Inhibition of the NF-κB signaling pathway by caffeic acid esters.
Caption: Inhibition of COX-2 by caffeic acid esters in the inflammatory response.
This guide provides a foundational comparison of the bioactivities of this compound, benchmarked against other caffeic acid esters. The provided data and protocols are intended to support further research into the therapeutic potential of these compounds. Direct experimental evaluation of this compound is warranted to confirm and expand upon these preliminary comparisons.
References
- 1. Antiinflammatory activities of flavonoids and a triterpene caffeate isolated from Bauhinia variegata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NF-κB inhibition assay [bio-protocol.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Potential of Dammarenediol II 3-O-caffeate and Ginsenosides
A comprehensive review of available scientific literature reveals a significant gap in experimental data specifically detailing the anti-inflammatory activity of Dammarenediol II 3-O-caffeate. While Dammarenediol II is a known precursor in the biosynthesis of various ginsenosides (B1230088), and caffeic acid derivatives are recognized for their anti-inflammatory properties, direct experimental evidence for the conjugated molecule, this compound, is not present in the accessible scientific domain. In contrast, a substantial body of research has elucidated the potent and multifaceted anti-inflammatory effects of numerous ginsenosides, the primary bioactive constituents of ginseng.
This guide, therefore, provides a detailed comparison based on the extensive available data for ginsenosides and the known anti-inflammatory profiles of related triterpenes and caffeic acid esters. This information allows for an informed, albeit indirect, assessment of the potential activities of this compound relative to well-characterized ginsenosides.
Ginsenosides: A Well-Established Class of Anti-inflammatory Agents
Ginsenosides, a diverse group of triterpenoid (B12794562) saponins (B1172615), have been extensively studied for their significant anti-inflammatory effects.[1][2][3] These compounds exert their activity through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory cascade.
Key Mechanisms of Action for Ginsenosides:
-
Inhibition of Pro-inflammatory Mediators: Numerous studies have demonstrated the ability of various ginsenosides to suppress the production of key inflammatory molecules. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, ginsenosides like Rg1, Rg3, Rb1, and Compound K have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS).[1]
-
Reduction of Pro-inflammatory Cytokines: Ginsenosides effectively reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This inhibitory action helps to dampen the overall inflammatory response.
-
Modulation of Signaling Pathways: The anti-inflammatory effects of ginsenosides are largely attributed to their ability to interfere with major inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[4] Ginsenosides can inhibit the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes. Additionally, ginsenosides have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Quantitative Comparison of Anti-inflammatory Activity of Selected Ginsenosides
The following table summarizes the inhibitory effects of various ginsenosides on the production of key inflammatory mediators. The data is compiled from multiple studies to provide a comparative overview.
| Compound | Cell Line | Stimulant | Target | IC50 / Inhibition | Reference |
| Ginsenoside Rg1 | RAW264.7 | LPS | TNF-α | Significant reduction | [1] |
| Ginsenoside Rg3 | RAW264.7 | LPS | TNF-α | Significant reduction | [1] |
| Ginsenoside Rb1 | RAW264.7 | LPS | TNF-α | Significant reduction | [1] |
| Compound K | RAW264.7 | LPS | TNF-α | Significant reduction | [5] |
| New Ginsenoside (from Korean Red Ginseng) | RAW264.7 | LPS | IL-6 | Significant reduction | [2] |
| New Ginsenoside (from Korean Red Ginseng) | RAW264.7 | LPS | TNF-α | Significant reduction | [2] |
Dammarenediol II and Caffeic Acid Derivatives: An Insight into Potential Activity
While direct data on this compound is unavailable, examining its constituent parts provides a basis for inferring its potential anti-inflammatory profile.
Dammarenediol II , as the aglycone core of many dammarane-type ginsenosides, is understood to be a foundational structure for anti-inflammatory activity. Studies on derivatives of pyxinol, a metabolite of the ginsenoside aglycone protopanaxadiol (B1677965) (which is structurally related to Dammarenediol II), have shown that modifications to the core structure can lead to potent anti-inflammatory effects, including the inhibition of NO production and suppression of iNOS, IL-1β, and TNF-α via the MAPK and NF-κB pathways.[6]
Caffeic acid and its esters are well-documented for their anti-inflammatory and antioxidant properties.[4][7][8] Caffeic acid phenethyl ester (CAPE), a prominent example, is a known inhibitor of NF-κB activation.[4] Studies on other triterpene caffeates have also demonstrated significant, dose-dependent inhibition of NO, TNF-α, and IL-12 production in LPS-stimulated macrophages.[9] For instance, 3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid, a triterpene caffeate, exhibited an IC50 of approximately 10 μM for the inhibition of IL-12 production.[9]
Based on this evidence, it is plausible that This compound would exhibit anti-inflammatory properties, likely acting through the inhibition of pro-inflammatory mediators and cytokines via modulation of the NF-κB and MAPK signaling pathways. However, without direct experimental validation, its potency relative to various ginsenosides remains speculative.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of compounds like ginsenosides.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (e.g., ginsenosides) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
To determine the expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK), Western blot analysis is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and points of inhibition by ginsenosides.
Conclusion
References
- 1. Study on the Structure of Ginseng Glycopeptides with Anti-Inflammatory and Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two new dammarane-type triterpene saponins from Korean red ginseng and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeic acid phenethyl ester inhibits neuro-inflammation and oxidative stress following spinal cord injury by mitigating mitochondrial dysfunction via the SIRT1/PGC1α/DRP1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiinflammatory activities of flavonoids and a triterpene caffeate isolated from Bauhinia variegata - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct In Vivo Evidence for Dammarenediol II 3-O-caffeate Necessitates Examination of Structurally Related Compounds
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo validation of the neuroprotective effects of Dammarenediol II 3-O-caffeate. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead focus on a comparative analysis of structurally related compounds and other phytochemicals with demonstrated in vivo neuroprotective properties. This approach allows for an objective evaluation of potential therapeutic alternatives while highlighting the need for further research into this compound.
This guide will compare the in vivo neuroprotective effects of Caffeic Acid Phenethyl Ester (CAPE) and 3,5-di-O-caffeoylquinic acid (3,5-di-O-CQA), both of which share a caffeoyl moiety with this compound and have been investigated in animal models of neurodegeneration. We will also include other relevant neuroprotective phytochemicals to provide a broader context.
Comparative Analysis of Neuroprotective Compounds
The following tables summarize the in vivo experimental data for selected neuroprotective compounds, focusing on their effects in animal models of neurological disorders.
Table 1: In Vivo Neuroprotective Effects of Caffeic Acid Phenethyl Ester (CAPE)
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Mouse model of Alzheimer's Disease (Aβ1-42 oligomer-induced) | 10 mg/kg | Intraperitoneal | Counteracted oxidative stress, induced Nrf2 and heme oxygenase-1, decreased neuronal apoptosis and neuroinflammation, and improved learning and memory. | [1] |
| Rat model of Parkinson's Disease (6-hydroxydopamine-induced) | Not specified in abstract | Not specified in abstract | Protected dopaminergic neurons by ameliorating oxidative stress and reducing pro-inflammatory cytokines. | [2] |
| Mouse model of inflammation (LPS-induced) | 30 mg/kg | Oral | Suppressed nitric oxide production by inhibiting NF-κB activation and iNOS gene expression, leading to the protection of dopaminergic neurons. | [2] |
Table 2: In Vivo Neuroprotective Effects of 3,5-di-O-caffeoylquinic acid (3,5-di-O-CQA)
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Senescence-accelerated mouse prone 8 (SAMP8) | 6.7 mg/kg/day | Oral (in drinking water) | Improved spatial learning and memory, and increased mRNA expression of phosphoglycerate kinase-1 (PGK1). | [3] |
Table 3: In Vivo Neuroprotective Effects of Other Phytochemicals
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Procyanidins | Zebrafish larvae (H2O2-induced oxidative stress) | 4, 8, or 16 µg/mL | Exposure in medium | Enhanced antioxidant activities (GSH-Px, CAT, SOD), decreased ROS and MDA levels, and enhanced Nrf2/ARE activation. | [4][5] |
| Alpinetin | Rat model of ischemic stroke (Rt. MCAO) | Not specified in abstract | Not specified in abstract | Exhibited neuroprotective effects through antioxidant and anti-inflammatory mechanisms, potentially involving the Nrf2 pathway. | [6] |
| Stellettin B | Zebrafish model of Parkinson's Disease (6-OHDA-induced) | Not specified in abstract | Not specified in abstract | Exerted neuroprotective activity by enhancing p-ERK and attenuating P38 phosphorylation. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for reproducibility and comparison.
1. Animal Models of Neurodegeneration:
-
Alzheimer's Disease Model (Aβ1-42 Oligomer-Induced): As described in the study on CAPE, intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers into the mouse brain is used to induce a pathology that mimics aspects of Alzheimer's disease, including oxidative stress, neuroinflammation, and memory impairment[1].
-
Parkinson's Disease Model (6-hydroxydopamine-induced): This model, mentioned in the context of CAPE's effects, involves the injection of the neurotoxin 6-hydroxydopamine (6-OHDA) to selectively destroy dopaminergic neurons, replicating a key feature of Parkinson's disease[2].
-
Senescence-Accelerated Mouse Prone 8 (SAMP8): This model, used to evaluate 3,5-di-O-CQA, exhibits age-related learning and memory deficits, making it a useful tool for studying age-associated cognitive decline and potential therapeutic interventions[3].
-
Ischemic Stroke Model (Rt. MCAO): The study on Alpinetin utilized the right middle cerebral artery occlusion (Rt. MCAO) model in rats to simulate ischemic stroke and evaluate the neuroprotective effects of the compound against stroke-induced brain damage[6].
2. Behavioral Tests:
-
Morris Water Maze: This test, used in the 3,5-di-O-CQA study, is a widely accepted method for assessing spatial learning and memory in rodents. It involves training the animals to find a hidden platform in a pool of water, with improvements in escape latency and path length indicating enhanced cognitive function[3].
3. Biochemical Assays:
-
Measurement of Oxidative Stress Markers: Assays for reactive oxygen species (ROS), malondialdehyde (MDA), and antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) are commonly used to quantify the level of oxidative stress and the antioxidant effects of the tested compounds[4][5].
-
Western Blot Analysis: This technique is employed to measure the expression levels of specific proteins involved in signaling pathways, such as Nrf2, HO-1, p-ERK, and P38, to elucidate the molecular mechanisms of neuroprotection[1][7].
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to quantify the levels of specific molecules, such as cytokines, to assess the extent of neuroinflammation.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Caffeic Acid Phenethyl Ester (CAPE)
Caption: CAPE's neuroprotective mechanism involves inhibiting oxidative stress and activating the Nrf2/HO-1 pathway.
General Experimental Workflow for In Vivo Neuroprotection Studies
Caption: A typical workflow for evaluating the in vivo neuroprotective effects of a compound.
Logical Relationship of Compared Compounds
Caption: Structural relationship between the target compound and the compared alternatives.
References
- 1. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer's Disease Involves Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Dammarenediol II 3-O-caffeate versus Protopanaxadiol (PPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and inferred mechanisms of action of Protopanaxadiol (PPD), a well-studied aglycone of ginsenosides (B1230088), and Dammarenediol II 3-O-caffeate. While extensive research has elucidated the multifaceted pharmacological effects of PPD, data on this compound is limited. Therefore, its mechanism of action is largely inferred from the activities of its constituent parts: the dammarane-type triterpene skeleton and the caffeoyl moiety.
Protopanaxadiol (PPD): A Multifaceted Bioactive Compound
Protopanaxadiol, a primary metabolite of ginsenosides from Panax ginseng, has demonstrated a broad spectrum of biological activities. Its mechanisms of action are diverse and impact several key cellular pathways.
Anticancer Effects
PPD exhibits significant anticancer properties through multiple mechanisms:
-
Induction of Apoptosis: PPD has been shown to induce programmed cell death in various cancer cell lines. This is often mediated through the activation of caspase cascades and regulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: PPD can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most notably the G1 phase. This effect is associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
-
Inhibition of P-glycoprotein: PPD can act as a P-glycoprotein (P-gp) inhibitor, which is a key mechanism in overcoming multidrug resistance (MDR) in cancer cells.
Neuroprotective and Antioxidant Activities
PPD has shown promise in protecting neuronal cells and combating oxidative stress:
-
Modulation of Neurotransmitter Systems: PPD may exert anxiolytic and antidepressant-like effects through interactions with GABAergic and serotonergic systems.
-
Alleviation of Oxidative Stress: PPD can enhance the activity of antioxidant enzymes and reduce lipid peroxidation, thereby protecting cells from oxidative damage.[1]
Hormonal and Receptor-Mediated Effects
PPD can interact with nuclear receptors, suggesting a role in modulating hormonal signaling:
-
Glucocorticoid and Estrogen Receptor Binding: Studies have indicated that PPD can bind to and modulate the activity of glucocorticoid and estrogen receptors, which may contribute to its diverse physiological effects.[2]
This compound: An Inferential Analysis
Inferred Mechanism of Action
The biological activity of this compound is likely a synergistic combination of the effects of the dammarane (B1241002) triterpene core and the caffeic acid ester.
-
Anti-inflammatory and Immunomodulatory Effects: The caffeoyl moiety is known to be a potent inhibitor of the NF-κB signaling pathway.[2][7] This pathway is a critical regulator of inflammation and immune responses. By inhibiting NF-κB, this compound could potentially reduce the expression of pro-inflammatory cytokines and enzymes.
-
Antioxidant Activity: Caffeic acid and its esters are powerful antioxidants.[8] They can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes through the activation of the Nrf2 pathway.
-
Anticancer Properties: The caffeoyl group in compounds like CAPE has been shown to induce apoptosis and inhibit cancer cell proliferation.[7][9] This, combined with the potential cytotoxic effects of the dammarane skeleton, suggests that this compound may possess anticancer activity.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the biological activities of Protopanaxadiol (PPD). No quantitative data for this compound is currently available.
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 (Antiproliferative Activity) | HCT-116 | PPD | > 60 µM | [10] |
| SW-480 | PPD | > 60 µM | [10] | |
| MCF-7 | PPD | > 60 µM | [10] | |
| Cell Cycle Arrest (G1 Phase) | HCT-116 | 50 µM PPD | 41.5% of cells in G1 | [10] |
| Apoptosis Induction | HCT-116 | 50 µM PPD | 19.7% apoptotic cells | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for PPD
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, SW-480, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of PPD for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry for PPD
-
Cell Treatment: Cells are treated with PPD at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using cell cycle analysis software.
Apoptosis Assay by Flow Cytometry for PPD
-
Cell Treatment: Cells are treated with PPD as described above.
-
Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified.
Signaling Pathway and Workflow Diagrams
Protopanaxadiol (PPD) Anticancer Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pluripotent Activities of Caffeic Acid Phenethyl Ester [mdpi.com]
- 8. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacilluslarvae by Altering Intracellular Oxidant and Antioxidant Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Construction and optimization of microbial cell factories for sustainable production of bioactive dammarenediol-II glucosides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Caffeoyl Moiety: A Key Player in the Bioactivity of Dammarane Triterpenoids
A detailed comparison of the structure-activity relationship of dammarene triterpenoids reveals that the addition of a caffeoyl group can significantly enhance their therapeutic potential. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the influence of caffeoylation on the cytotoxic, anti-inflammatory, and neuroprotective activities of this promising class of natural compounds.
This guide synthesizes available experimental data to compare the biological performance of dammarene triterpenoids with and without caffeoyl groups. Quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the structure-activity relationships.
Cytotoxicity: Caffeoyl Group Enhances Antitumor Activity
The presence of a caffeoyl group on the dammarane (B1241002) scaffold has been shown to significantly increase cytotoxic activity against cancer cell lines. A study on dammarane caffeoyl esters isolated from Celastrus rosthornianus demonstrated potent antitumor activity against the human cervical squamous carcinoma cell line.[1]
In contrast, dammarene triterpenoids lacking the caffeoyl moiety often exhibit moderate to low cytotoxicity. For instance, a study on dammarane-type triterpenoids from Aglaia cucullata reported IC50 values greater than 100 μM against MCF-7 and B16-F10 cell lines for most of the tested compounds. This highlights the crucial role of the caffeoyl group in augmenting the cancer-killing potential of the dammarane core.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeate | Human cervical squamous carcinoma | 6.4 | [1] |
| 3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeate | Human cervical squamous carcinoma | 5.3 | [1] |
| 3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeate | Human cervical squamous carcinoma | 6.5 | [1] |
| For Comparison: Dammarene Triterpenoids without Caffeoyl Group | |||
| 20S,24S-epoxy-3α,25-dihydroxy-dammarane | MCF-7 (Breast Cancer) | >100 µM | |
| Dammaradienone | MCF-7 (Breast Cancer) | >100 µM | |
| 20S-hydroxy-dammar-24-en-3-on | MCF-7 (Breast Cancer) | >100 µM |
Table 1: Cytotoxic Activity of Dammarene Triterpenoids. Comparison of the cytotoxic activity of dammarene triterpenoids with and without a caffeoyl group. The presence of the caffeoyl moiety is associated with significantly lower IC50 values, indicating higher potency.
Experimental Protocols
The cytotoxicity of the dammarane caffeoyl esters was determined using the MTT assay. The experimental procedure is as follows:
-
Cell Culture: Human cervical squamous carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the dammarene caffeoyl esters for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Analysis: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Anti-Inflammatory and Neuroprotective Activities: The Untapped Potential of Caffeoylation
While direct experimental evidence for the anti-inflammatory and neuroprotective activities of dammarene triterpenoids with caffeoyl groups is still emerging, the known mechanisms of both dammarene triterpenoids and caffeic acid suggest a strong potential for synergistic effects. Dammarene triterpenoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Caffeic acid and its derivatives are also well-documented for their potent antioxidant and anti-inflammatory properties. Therefore, the combination of these two pharmacophores in a single molecule is expected to yield compounds with significant therapeutic potential in inflammatory and neurodegenerative diseases.
Postulated Anti-Inflammatory Signaling Pathway
The following diagram illustrates the postulated mechanism by which dammarene triterpenoids with caffeoyl groups may inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Figure 1: Postulated Anti-Inflammatory Mechanism. This diagram illustrates the potential mechanism by which dammarene triterpenoids with caffeoyl groups may inhibit the NF-κB signaling pathway.
Experimental Workflow for Evaluating Neuroprotective Effects
The following diagram outlines a typical experimental workflow to assess the neuroprotective effects of dammarene triterpenoids with caffeoyl groups against oxidative stress-induced neuronal cell death.
Figure 2: Neuroprotection Assay Workflow. This diagram outlines a standard experimental workflow for evaluating the neuroprotective effects of test compounds.
Structure-Activity Relationship: A Synergistic Combination
The enhanced bioactivity of dammarene triterpenoids with caffeoyl groups can be attributed to the synergistic effect of the two constituent parts. The dammarene core provides a rigid scaffold that can interact with specific biological targets, while the caffeoyl moiety, a potent antioxidant and anti-inflammatory agent, contributes to the overall pharmacological profile.
The key structural features influencing the activity of these compounds include:
-
The Dammarane Skeleton: The tetracyclic core provides the fundamental structure for interaction with cellular components.
-
The Caffeoyl Group: The presence and position of the caffeoyl group are critical for enhanced bioactivity. The catechol (3,4-dihydroxy) functionality within the caffeoyl moiety is a well-known scavenger of reactive oxygen species.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the dammarane skeleton can influence the compound's polarity and its ability to form hydrogen bonds with target proteins.
-
Side Chain Modifications: Variations in the side chain at C-17 of the dammarane core can also modulate biological activity.
The logical relationship in the structure-activity relationship can be visualized as follows:
Figure 3: SAR Logical Relationship. This diagram illustrates the synergistic contribution of the dammarane core and the caffeoyl group to the enhanced bioactivity of the combined molecule.
Conclusion and Future Directions
The available evidence strongly suggests that the incorporation of a caffeoyl group into the dammarene triterpenoid structure is a promising strategy for developing potent therapeutic agents. The enhanced cytotoxicity observed in dammarene caffeoyl esters highlights their potential as anticancer drug candidates. Furthermore, the anticipated synergistic anti-inflammatory and neuroprotective effects warrant further investigation.
Future research should focus on:
-
Synthesis of a broader library of dammarene triterpenoids with caffeoyl groups to explore a wider range of structural diversity.
-
Comprehensive biological evaluation of these compounds for their anti-inflammatory, neuroprotective, and other relevant activities using a variety of in vitro and in vivo models.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.
By systematically exploring the structure-activity relationship of dammarene triterpenoids with caffeoyl groups, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.
References
A Comparative Analysis of Dammarenediol II 3-O-caffeate and Its Potential Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the naturally occurring triterpenoid (B12794562) "Dammarenediol II 3-O-caffeate" and its potential synthetic analogs. Due to a scarcity of direct research on this compound, this analysis is built upon the known biological activities of its parent compound, Dammarenediol II, and structurally related dammarane-type triterpenoids, alongside an evaluation of the potential influence of the caffeate moiety.
This guide presents a synthesis of available experimental data to infer the potential bioactivities of this compound and to provide a framework for the design and evaluation of its synthetic analogs, with a focus on anti-inflammatory and neuroprotective properties.
Data Presentation: Comparative Bioactivity of Dammarane (B1241002) Triterpenoids
The following table summarizes the anti-inflammatory and other relevant biological activities of various dammarane-type triterpenoids, which can serve as a reference for predicting the potential efficacy of this compound and for designing synthetic analogs.
| Compound | Biological Activity | Assay | IC50/EC50 | Reference |
| Aglinin C 3-acetate | Anti-inflammatory | TNF-α induced NF-κB activation in HepG2 cells | 12.45 ± 2.37 μM | [1] |
| Aglinin C | Anti-inflammatory | TNF-α induced NF-κB activation in HepG2 cells | 23.32 ± 3.25 μM | [1] |
| 24-epi-cabraleadiol | Anti-inflammatory | TNF-α induced NF-κB activation in HepG2 cells | 13.95 ± 1.57 μM | [1] |
| Cabraleahydroxylactone | Anti-inflammatory | Liver X Receptor (LXR) activation in HepG2 cells | 20.29 ± 3.69 μM | [1] |
| Cabraleahydroxylactone 3-acetate | Anti-inflammatory | Liver X Receptor (LXR) activation in HepG2 cells | 24.32 ± 2.99 μM | [1] |
| 3,4-seco-dammarane triterpenoid saponins (B1172615) (various) | Anti-inflammatory | Inhibition of NO production in LPS-activated RAW 246.7 cells | Not specified | [2] |
| (17α)-23-(E)-dammara-20,23-diene-3β,25-diol | Anti-inflammatory | Oxazolone-induced allergic contact dermatitis in mice | Not specified | [3] |
| Dammarane-type triterpenoid saponins (various) | Anti-inflammatory, Anti-angiogenetic, Antiviral | Zebrafish inflammatory models, zebrafish angiogenesis models, dengue virus replication assays | Not specified | [4] |
| 20S,24S-epoxy-3α,25-dihydroxy-dammarane | Cytotoxic | MCF-7 and B16-F10 cell lines | > 100 μM | [5] |
| 20(S)-Protopanaxadiol (20(S)-PPD) | Creatine (B1669601) Kinase Activation | Muscle-type creatine kinase (CK-MM) activity | Not specified | [6] |
| Ginsenoside Rg1 | Neuroprotective, Antidepressant | Various preclinical models | Not specified | [7] |
| Dammarane-type triterpene saponins (various) | Neuroprotective | PC12 cells injured by 6-hydroxydoppamine | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and for the design of new studies.
Anti-inflammatory Activity Assay: Inhibition of NF-κB Activation
-
Cell Line: Human hepatoma (HepG2) cells.
-
Induction of Inflammation: Cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Aglinin C 3-acetate, Aglinin C) for a specified period before TNF-α stimulation.
-
Measurement: NF-κB activation is typically quantified using a luciferase reporter gene assay. In this assay, the cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. The luminescence produced is proportional to the NF-κB activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of NF-κB activity against the concentration of the test compound.[1]
Neuroprotective Activity Assay: PC12 Cell Viability
-
Cell Line: Pheochromocytoma (PC12) cells, a common model for neuronal cells.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), which is a model for Parkinson's disease-related cell death.
-
Treatment: Cells are pre-treated with the test compounds (e.g., various dammarane-type triterpene saponins) for a certain duration before the addition of the neurotoxin.
-
Measurement of Cell Viability: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Data Analysis: The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin compared to the control group treated with the neurotoxin alone.[8][9]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the analysis of this compound and its analogs.
Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.
Caption: A generalized workflow for screening the bioactivity of novel compounds.
Comparative Analysis
The Dammarane Scaffold: A Foundation for Bioactivity
Dammarenediol II belongs to the dammarane family of tetracyclic triterpenoids. Numerous studies have demonstrated the diverse pharmacological activities of this class of compounds, including potent anti-inflammatory and neuroprotective effects.[10][11] The data presented in the table above highlight that modifications to the dammarane skeleton, such as changes in stereochemistry and the addition of various functional groups, can significantly influence their biological activity.[3][6]
The anti-inflammatory actions of many dammarane triterpenoids are mediated through the inhibition of key inflammatory pathways, most notably the NF-κB signaling cascade.[1][2] This pathway is a central regulator of the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS. By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory response.
In the context of neuroprotection, dammarane sapogenins have been shown to mitigate neuroinflammation and synaptic dysfunction in models of cognitive impairment.[11] The proposed mechanisms include the suppression of microglia overactivation and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[11] Furthermore, some ginsenosides, which are glycosides of dammarane triterpenoids, exhibit neuroprotective effects by preserving nerve synapse structure and promoting neurogenesis.[7]
The Caffeate Moiety: A Potential Enhancer of Bioactivity
The presence of a 3-O-caffeate ester on the Dammarenediol II scaffold introduces a phenolic acid moiety known for its potent antioxidant and anti-inflammatory properties. Caffeic acid and its esters are recognized for their ability to scavenge free radicals, which play a crucial role in the pathogenesis of both inflammatory diseases and neurodegenerative disorders.
The synthesis and bioactivity of various caffeic acid esters have been explored, revealing that these compounds often exhibit significant biological activities. While direct data on triterpenoid caffeates is limited, the conjugation of caffeic acid to other molecules has been shown to modulate their therapeutic potential.
Future Directions and a Call for Research
The comparative analysis presented here, based on structurally related compounds, strongly suggests that this compound holds significant promise as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. The combination of a bioactive dammarane scaffold with a potent antioxidant and anti-inflammatory caffeate moiety is a compelling rationale for its investigation.
To unlock the full potential of this compound and its synthetic analogs, the following research is imperative:
-
Isolation and Characterization: Efforts should be directed towards the isolation and complete structural elucidation of this compound from natural sources or through total synthesis.
-
In-depth Biological Evaluation: Once obtained, the compound should be subjected to a comprehensive panel of in vitro and in vivo assays to definitively determine its anti-inflammatory and neuroprotective efficacy and to elucidate its precise mechanisms of action.
-
Synthesis of Analogs: A focused medicinal chemistry program should be initiated to synthesize a library of analogs. This would involve modifications to both the dammarane core and the caffeate moiety to establish clear structure-activity relationships (SAR).
-
Comparative Studies: Direct, head-to-head comparative studies of this compound and its synthetic analogs are essential to identify candidates with optimized potency, selectivity, and pharmacokinetic profiles.
This guide provides a foundational framework for initiating research into this promising class of compounds. The synergistic potential of the dammarane and caffeate structures warrants dedicated investigation, which could lead to the discovery of new and effective therapeutics for a range of debilitating diseases.
References
- 1. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship analysis of dammarane-type natural products as muscle-type creatine kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1: A Neuroprotective Natural Dammarane-Type Triterpenoid Saponin With Anti-Depressive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dammarane-type triterpene saponins from the roots of Panax notoginseng (Burk.) F. H. Chen and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. explorationpub.com [explorationpub.com]
- 11. Neuroprotective Effects of Dammarane Sapogenins Against lipopolysaccharide-induced Cognitive Impairment, Neuroinflammation and Synaptic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Dammarenediol II 3-O-caffeate: A Comparative Guide
Introduction
Dammarenediol II 3-O-caffeate (DII-C) is a novel natural product derivative, synthesized by esterifying the triterpenoid (B12794562) dammarenediol II with caffeic acid. Both parent scaffolds are known for their diverse biological activities, suggesting that DII-C may possess significant therapeutic potential. Preliminary high-throughput screening has indicated that DII-C may exert its effects by modulating inflammatory pathways. This guide provides a comparative overview of key methodologies for validating the direct cellular engagement of its hypothesized target, IκB kinase (IKK), a critical regulator of the NF-κB signaling pathway.
The validation of target engagement is a crucial step in drug discovery, confirming that a compound physically interacts with its intended target in a complex cellular environment. This confirmation provides a mechanistic basis for the compound's observed biological effects and is essential for further development.
Comparative Analysis of Target Engagement Methods
Several biophysical and biochemical techniques can be employed to validate the interaction between DII-C and IKK within intact cells or cell lysates. Here, we compare the Cellular Thermal Shift Assay (CETSA), a label-free method that assesses target stabilization, with a direct Kinase Activity Assay, which measures the functional consequence of target binding.
Data Presentation
Table 1: Comparison of Target Engagement Validation Methods for DII-C
| Feature | Cellular Thermal Shift Assay (CETSA) | IKKβ Kinase Activity Assay |
| Principle | Ligand binding increases the thermal stability of the target protein. | Measures the ability of IKKβ to phosphorylate its substrate, IκBα. |
| Format | Intact cells or cell lysate | Cell lysate or purified enzyme |
| Endpoint | Thermal shift (ΔTₘ) or Isothermal Dose-Response | Substrate phosphorylation (e.g., luminescence, fluorescence) |
| Labeling Requirement | Label-free for the compound | May require labeled ATP or antibody |
| Key Output | EC₅₀ of target stabilization | IC₅₀ of kinase inhibition |
| Hypothetical EC₅₀/IC₅₀ | 2.5 µM | 1.8 µM |
| Advantages | - Confirms direct binding in a physiological context- No modification of the compound needed | - Directly measures functional impact- High sensitivity and throughput |
| Limitations | - Not all proteins show a thermal shift- Lower throughput than some biochemical assays | - Indirect measure of target binding- Potential for assay interference |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes an isothermal dose-response (ITDR) CETSA to determine the concentration at which DII-C stabilizes IKKβ in cells.
-
Cell Culture and Treatment: a. Culture a human cancer cell line with high IKKβ expression (e.g., HeLa) to 80-90% confluency. b. Treat cells with a range of DII-C concentrations (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Cell Harvesting and Heat Challenge: a. Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a predetermined optimal temperature (e.g., 48°C, a temperature that causes partial denaturation of IKKβ) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet). c. Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody specific for IKKβ. e. Incubate with a secondary antibody and detect the signal using chemiluminescence. f. Quantify the band intensities and plot the relative amount of soluble IKKβ as a function of DII-C concentration to determine the EC₅₀.
Protocol 2: IKKβ Kinase Activity Assay
This protocol outlines a luminescence-based in vitro kinase assay to measure the inhibitory effect of DII-C on IKKβ activity.
-
Reagent Preparation: a. Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT). b. Prepare serial dilutions of DII-C in DMSO. c. Prepare a solution of recombinant human IKKβ enzyme, its substrate (e.g., a biotinylated IκBα peptide), and ATP at an optimal concentration (e.g., near the Kₘ for ATP).
-
Assay Procedure: a. In a 384-well plate, add the IKKβ enzyme to the assay buffer. b. Add the DII-C dilutions or vehicle control and incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the IκBα substrate and ATP mixture. d. Incubate the plate at 30°C for 1 hour.
-
Signal Detection: a. Stop the reaction by adding a detection reagent containing ADP-Glo™ Reagent, which depletes the remaining ATP. b. Add a Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction. c. Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: a. Calculate the percent inhibition of IKKβ activity for each DII-C concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the DII-C concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Hypothesized NF-κB signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Comparative workflow for CETSA and Kinase Activity Assay.
Logical Relationship Diagram
Caption: Logical comparison of target validation methodologies for DII-C.
A Comparative Guide to the Cross-Validation of Analytical Methods for Dammarenediol II 3-O-caffeate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive natural products is paramount in drug discovery and development. Dammarenediol II 3-O-caffeate, a dammarane-type saponin (B1150181), has garnered interest for its potential pharmacological activities. The validation and cross-validation of analytical methods are critical to ensure the reliability and consistency of experimental data in pharmacokinetic studies, quality control, and formulation development.
This guide provides a comparative overview of two widely used analytical techniques for the quantification of dammarane (B1241002) saponins (B1172615): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct cross-validation studies for this compound, this guide synthesizes data from validated methods for structurally similar dammarane saponins to provide a representative comparison.
Data Presentation: A Comparative Analysis
The selection of an analytical method hinges on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods used for the analysis of dammarane-type saponins, serving as a proxy for this compound.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Dammarane Saponin Quantification
| Validation Parameter | Representative Performance | Reference |
| Linearity (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | [3] |
| Accuracy (% Recovery) | 95.0 - 105.0% | [1][2] |
| Precision (%RSD) | < 5.0% | [1][2] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Dammarane Saponin Quantification
| Validation Parameter | Representative Performance | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | [4] |
| Accuracy (% Recovery) | 90.0 - 110.0% | [4] |
| Precision (%RSD) | < 15.0% | [4] |
Key Insights:
-
Sensitivity: LC-MS/MS offers significantly higher sensitivity, with much lower LOD and LOQ values compared to HPLC-UV. This makes it the preferred method for bioanalytical studies where trace-level detection is necessary.
-
Specificity: While HPLC-UV provides good specificity, there is a higher potential for matrix interference. The high selectivity of LC-MS/MS, based on the mass-to-charge ratio of the analyte and its fragments, minimizes such interferences.
-
Cost and Accessibility: HPLC-UV is a more cost-effective and widely accessible technique, making it suitable for routine quality control of raw materials and finished products where analyte concentrations are relatively high.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of dammarane saponins.
Sample Preparation from Plant Material
A general procedure for extracting dammarane saponins from plant matrices involves:
-
Drying and Grinding: Plant material is dried to a constant weight and ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using techniques like sonication or Soxhlet extraction to improve efficiency.
-
Purification: The crude extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like acetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[5]
-
Flow Rate: Typically around 1.0 mL/min.[6]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance. For caffeic acid derivatives, this is often around 320-330 nm.
-
Injection Volume: 10-20 µL.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: Similar to HPLC-UV, using a gradient of water and acetonitrile/methanol with formic acid to facilitate ionization.[4]
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common.[4][7]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the specific saponin structure.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Mandatory Visualization
Caption: General workflow for the cross-validation of analytical methods.
Caption: Plausible signaling pathway modulated by dammarane saponins.
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. For routine quality control of extracts with higher analyte concentrations, a well-validated HPLC-UV method can provide reliable and accurate results in a cost-effective manner. For applications requiring high sensitivity and selectivity, such as in vivo pharmacokinetic studies or analysis of complex biological matrices, LC-MS/MS is the superior choice. This guide provides a framework for researchers to select and cross-validate the most appropriate analytical method for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. d-nb.info [d-nb.info]
Unveiling the Anti-Inflammatory Potential of Dammarane-Type Triterpenoids: A Comparative Analysis
While direct experimental evidence on the anti-inflammatory efficacy of Dammarenediol II 3-O-caffeate in animal models remains to be elucidated, this guide provides a comparative analysis of closely related and well-researched dammarane-type triterpenoids derived from Gynostemma pentaphyllum. This document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of this class of compounds in inflammatory conditions, supported by available experimental data.
This guide focuses on a heat-processed extract of Gynostemma pentaphyllum (Actiponin®) and its constituent dammarane-type saponins, damulin A and damulin B. Their performance is compared against standard non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and indomethacin (B1671933), across relevant in vitro and in vivo models of inflammation.
In Vitro Efficacy: Inhibition of Key Inflammatory Mediators
The anti-inflammatory properties of Actiponin®, damulin A, and damulin B were rigorously assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for studying inflammatory responses. The data consistently demonstrates a significant, dose-dependent inhibition of key pro-inflammatory molecules.
Table 1: In Vitro Anti-Inflammatory Activity of G. pentaphyllum Components and Diclofenac
| Compound/Extract | Concentration | Target | % Inhibition / Effect | Reference |
| Actiponin® | 45, 90, 180 µg/mL | Nitric Oxide (NO) | Dose-dependent reduction | [1] |
| 45, 90, 180 µg/mL | iNOS Protein | Dose-dependent reduction | [1] | |
| 45, 90, 180 µg/mL | Prostaglandin E2 (PGE2) | Dose-dependent reduction | [1] | |
| 45, 90, 180 µg/mL | COX-2 Protein | Dose-dependent reduction | [1] | |
| 45, 90, 180 µg/mL | TNF-α Protein | Dose-dependent reduction | [1] | |
| 45, 90, 180 µg/mL | IL-6 Protein | Dose-dependent reduction | [1] | |
| Damulin A | 4, 8, 16 µM | Nitric Oxide (NO) | Dose-dependent reduction | [1] |
| 4, 8, 16 µM | iNOS Protein | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | Prostaglandin E2 (PGE2) | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | COX-2 Protein | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | TNF-α Protein | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | IL-6 Protein | Dose-dependent reduction | [1] | |
| Damulin B | 4, 8, 16 µM | Nitric Oxide (NO) | Dose-dependent reduction | [1] |
| 4, 8, 16 µM | iNOS Protein | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | Prostaglandin E2 (PGE2) | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | COX-2 Protein | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | TNF-α Protein | Dose-dependent reduction | [1] | |
| 4, 8, 16 µM | IL-6 Protein | Dose-dependent reduction | [1] | |
| Diclofenac | Not specified | Nitric Oxide (NO) | Significant inhibition | [1] |
| Not specified | iNOS Protein | Significant inhibition | [1] |
In Vivo Efficacy: Attenuation of Acute and Chronic Inflammation
The therapeutic potential of these dammarane-type triterpenoids was further evaluated in established animal models of acute and chronic inflammation, demonstrating significant anti-inflammatory and analgesic effects.
Carrageenan-Induced Paw Edema
This model is a classic test for acute inflammation. Actiponin® exhibited a potent and dose-dependent reduction in paw swelling, comparable to the standard NSAID, diclofenac.
Table 2: Efficacy in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | Time Point | Paw Edema Inhibition (%) | Reference |
| Actiponin® | 30 mg/kg | 4 hours | Significant reduction | [1] |
| 50 mg/kg | 4 hours | Significant reduction | [1] | |
| 100 mg/kg | 4 hours | Significant reduction | [1] | |
| 200 mg/kg | 4 hours | Significant reduction | [1] | |
| Diclofenac | 10 mg/kg | 4 hours | Significant reduction | [1] |
| 5 mg/kg | 2 hours | 56.17 ± 3.89 | [2] | |
| 20 mg/kg | 3 hours | 71.82 ± 6.53 | [2] |
Osteoarthritis Models
In a monosodium iodoacetate (MIA)-induced osteoarthritis rat model, which mimics the pain and cartilage degradation of human osteoarthritis, both G. pentaphyllum components and the standard drug indomethacin showed protective and analgesic effects.
Table 3: Efficacy in Animal Models of Osteoarthritis
| Treatment | Model | Key Outcomes | Reference |
| G. pentaphyllum Extract | MIA-induced OA (Rat) | - Significant pain relief- Improved functional outcomes- Cartilage protection- Inhibition of IL-1β, IL-6, MMP-3, MMP-13, COX-2 | |
| Indomethacin | MIA-induced OA (Rat) | - Reduced pain behavior- Decreased synovitis | [3] |
| IL-1β-stimulated Chondrocytes | - Inhibited IL-6, TNF-α, COX-2, iNOS- Inhibited MMP-13, MMP-3- Increased Collagen II, Aggrecan | [4] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of Actiponin®, damulin A, and damulin B are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Caption: Mechanism of action of dammarane triterpenoids.
Experimental Protocols
In Vitro: LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of test compounds (Actiponin®, damulin A, damulin B, or diclofenac) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6: Levels of these cytokines in the supernatant are quantified using specific ELISA kits.
-
iNOS and COX-2 Protein Expression: Cell lysates are prepared, and the expression levels of iNOS and COX-2 proteins are determined by Western blot analysis.
-
Caption: Workflow for in vitro anti-inflammatory assays.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats (180-200 g) are used.
-
Treatment: Test compounds (Actiponin® or diclofenac) are administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Caption: Workflow for carrageenan-induced paw edema model.
References
- 1. KoreaMed [koreamed.org]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of "Dammarenediol II 3-O-caffeate" from different plant sources
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dammarenediol II, a key tetracyclic triterpenoid (B12794562) and a precursor to ginsenosides, from various biological origins. This analysis focuses on production yields, methodologies for isolation and characterization, and its role in cellular signaling pathways, supported by experimental data.
Dammarenediol II is a pharmacologically significant compound naturally found in trace amounts in plants of the Panax genus, most notably Panax ginseng.[1][2] Its limited availability from natural sources has spurred the development of alternative production platforms, including transgenic plants and engineered microorganisms. This guide compares the production of Dammarenediol II in its native plant source against its synthesis in heterologous systems, offering insights into the efficiency and methodology of each approach.
Comparative Yields of Dammarenediol II
The concentration of Dammarenediol II in its natural plant habitat is often a limiting factor for its extraction and subsequent research. To overcome this, significant research has been dedicated to expressing the key enzyme for its synthesis, Dammarenediol II synthase (DDS), in other organisms. The data presented below summarizes the yields obtained from various sources.
| Biological Source | Organism/Tissue | Yield | Reference |
| Natural Source | Panax ginseng roots | Trace amounts | [1][2] |
| Transgenic Plant | Nicotiana tabacum (Transgenic Line 14) roots | 157.8 µg/g Dry Weight | [1][2] |
| Transgenic Plant Cell Culture | Nicotiana tabacum (Cell Suspension Culture) | 573 µg/g Dry Weight (5.2 mg/L) | [1][2] |
| Engineered Microorganism | Escherichia coli | 8.63 mg/L | [3] |
Experimental Protocols
A clear understanding of the methodologies employed for the isolation and analysis of Dammarenediol II is crucial for reproducibility and further research. The following sections detail the common experimental protocols.
Extraction and Isolation from Plant Material
-
Sample Preparation: Dried and powdered plant material (e.g., roots of Panax ginseng or transgenic tobacco) is used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a non-polar solvent such as hexane (B92381) or chloroform (B151607) to isolate the lipophilic triterpenoids. This is often followed by extraction with a more polar solvent like methanol (B129727) or ethanol.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, using a C18 column with a mobile phase such as acetonitrile (B52724) and water.
-
Analysis and Structural Elucidation
The identification and quantification of Dammarenediol II are primarily achieved through spectroscopic and spectrometric techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a key technique for both identifying and quantifying Dammarenediol II. In atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS), Dammarenediol II typically shows characteristic fragmentation ions at m/z 427 [M+H–H₂O]⁺ and 409 [M+H–2H₂O]⁺.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of the isolated compound.
Biosynthesis and Signaling Pathways
Dammarenediol II is a pivotal intermediate in the biosynthesis of dammarane-type ginsenosides. Its formation is a critical step that dictates the overall yield of these valuable secondary metabolites.
Biosynthetic Pathway of Dammarenediol II
The biosynthesis of Dammarenediol II begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by the enzyme Dammarenediol II synthase (DDS).[5][6] This enzyme directs the carbon skeleton to form the characteristic dammarane (B1241002) structure.
Involvement in Cellular Signaling
Recent studies have highlighted the anticancer effects of dammarenediol, suggesting its interaction with key cellular signaling pathways.[3] In osteosarcoma cells, dammarenediol has been shown to inhibit cell growth and metastasis by blocking the PI3K/Akt and STAT3 signaling pathways.
Conclusion
The comparative analysis reveals that while Panax ginseng is the natural source of Dammarenediol II, its production in trace amounts necessitates alternative strategies for obtaining higher yields. Transgenic plants and engineered microorganisms have emerged as promising platforms for the scalable production of this valuable triterpenoid. The detailed experimental protocols and an understanding of its biosynthesis and role in signaling pathways provide a solid foundation for researchers and professionals in the field of drug discovery and development to further explore the therapeutic potential of Dammarenediol II.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dammarenediol II 3-O-caffeate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the safe handling and disposal of Dammarenediol II 3-O-caffeate waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on the handling requirements for similar compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or in case of aerosolization. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following steps provide a general guideline for its proper disposal as chemical waste.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Chemical Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Transfer the waste material into the labeled container.
-
Ensure the container is compatible with the chemical. For solid waste, a securely sealed bag or container is appropriate. For solutions, use a screw-cap bottle.
-
Keep the container closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the full name of the compound and any available safety information.
-
-
Documentation:
-
Maintain a log of the waste generated, including the compound name, quantity, and date of generation.
-
Emergency Procedures in Case of a Spill
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on the available data for structurally similar compounds. It is not a substitute for a formal risk assessment and the specific guidance of your institution's Environmental Health and Safety department. Always consult your local regulations and institutional protocols for chemical waste disposal.
Personal protective equipment for handling Dammarenediol II 3-O-caffeate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Dammarenediol II 3-O-caffeate in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment. While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guidance is based on the known hazards of its components and general best practices for handling triterpenoid (B12794562) saponins.
Hazard Assessment
A comprehensive hazard assessment for this compound has not been established. However, one of its constituent parts, caffeic acid, is classified with the following hazards:
Given these potential risks, this compound should be handled with caution as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Containers | Single pair of nitrile gloves | Lab coat | Safety glasses | Not generally required |
| Weighing and Compounding (Solid) | Double pair of nitrile gloves | Disposable, solid-front gown | Safety goggles and face shield | N95 respirator or higher (if not in a ventilated enclosure) |
| Preparing Solutions | Double pair of nitrile gloves | Disposable, solid-front gown | Safety goggles and face shield | Work in a chemical fume hood or other ventilated enclosure |
| Administering in vitro/in vivo | Double pair of nitrile gloves | Disposable, solid-front gown | Safety goggles or face shield | Work in a biological safety cabinet or other containment unit |
| Waste Handling and Disposal | Single pair of nitrile gloves (Double for bulk waste) | Lab coat (Gown for bulk waste) | Safety goggles (if splash risk) | Not generally required |
| Spill Cleanup | Double pair of nitrile gloves | Disposable, solid-front gown | Safety goggles and face shield | N95 respirator or higher |
Operational Plan: Handling and Experimental Workflow
A systematic approach is crucial for safely handling this compound. The following workflow diagram illustrates the key steps from receiving to disposal.
Caption: Workflow for handling this compound.
Experimental Protocol: General Procedure for Preparing a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Researchers should adapt this procedure based on their specific experimental needs and the solubility of the compound.
-
Preparation: Don the appropriate PPE as outlined in the table above. All procedures should be performed in a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, ethanol) to the vial in small increments.
-
Dissolution: Gently swirl or vortex the vial to dissolve the compound. Sonication may be used if necessary to aid dissolution.
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and vials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not dispose of this material down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By implementing these safety measures and operational plans, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
